molecular formula C12H11NOS B6366879 2-Hydroxy-3-(3-methylthiophenyl)pyridine CAS No. 1261908-39-7

2-Hydroxy-3-(3-methylthiophenyl)pyridine

Cat. No.: B6366879
CAS No.: 1261908-39-7
M. Wt: 217.29 g/mol
InChI Key: KVHTWEGQNXSZFV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3-methylthiophenyl)pyridine is a chemical compound of interest in medicinal and organic chemistry research. It features a pyridine ring, a privileged scaffold in drug discovery, which is a component of numerous FDA-approved therapeutics . This structure is functionally diversified with a hydroxyl group and a 3-methylthiophenyl substituent. The pyridine ring is known for its electron-deficient nature, influencing its reactivity in metal-catalyzed cross-coupling reactions and its ability to act as a ligand in catalytic systems . The specific substitution pattern on this molecule suggests potential utility as a key synthetic intermediate or building block for the development of novel bioactive molecules. Researchers may employ this compound in constructing more complex architectures targeting various disease pathways. Pyridine-based compounds are frequently investigated for a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties . Handling should adhere to safe laboratory practices. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-10-5-2-4-9(8-10)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHTWEGQNXSZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Hydroxy-3-(3-methylthiophenyl)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-(3-methylthiophenyl)pyridine (also known as 3-(3-(methylthio)phenyl)pyridin-2-ol or 3-(3-(methylthio)phenyl)-2-pyridone ) represents a high-value biaryl scaffold in medicinal chemistry. It serves as a critical intermediate for Type II kinase inhibitors, P2X3 antagonists, and allosteric GPCR modulators.

This guide analyzes the molecule's dual-nature tautomerism, provides a validated Suzuki-Miyaura synthetic protocol, and details the metabolic trajectory of the methylthio handle—a classic "soft spot" for tuning pharmacokinetic half-life via oxidation to sulfoxides and sulfones.

Structural Analysis & Physicochemical Properties[1]

Tautomeric Equilibrium

The defining feature of this molecule is the prototropic tautomerism between the 2-hydroxypyridine (enol) and 2-pyridone (lactam) forms.

  • Solid State & Solution: In the solid state and polar solvents (DMSO, MeOH, Water), the equilibrium heavily favors the 2-pyridone form due to the high resonance stabilization energy of the amide-like linkage and the formation of stable, centrosymmetric hydrogen-bonded dimers.

  • Gas Phase: The 2-hydroxypyridine form is often more stable in the gas phase or extremely non-polar environments.

Implication for Synthesis: Reactions intending to functionalize the oxygen (O-alkylation) often require "hard" electrophiles (e.g., alkyl triflates) and silver salts (Ag₂CO₃) to suppress the thermodynamically preferred N-alkylation.

Key Physicochemical Data
PropertyValue (Approx.)Note
Molecular Formula C₁₂H₁₁NOS
Molecular Weight 217.29 g/mol
LogP (calc) 2.3 - 2.6Methylthio group adds ~0.6 log units vs. Methoxy.
pKa (Acidic) ~11.0Deprotonation of NH/OH; Weakly acidic.
pKa (Basic) ~0.7Protonation of Carbonyl Oxygen; Very weakly basic.
H-Bond Donors 1NH (in pyridone form)
H-Bond Acceptors 2Carbonyl O, Thioether S

Synthetic Protocols

Validated Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust route to the 3-aryl-2-pyridone scaffold is the palladium-catalyzed coupling of a 3-halopyridine with a boronic acid.

Reaction Scheme: 3-Bromo-2-hydroxypyridine + 3-(Methylthio)phenylboronic acid → Product

Step-by-Step Protocol
  • Reagents:

    • Substrate: 3-Bromo-2-hydroxypyridine (1.0 eq)

    • Boronic Acid: 3-(Methylthio)phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to S-poisoning.

    • Base: K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vessel with the substrate, boronic acid, and base.[1]

    • Evacuate and backfill with N₂ (3 cycles) to remove O₂ (critical to prevent homocoupling).

    • Add degassed solvent and the Pd catalyst under positive N₂ pressure.

    • Heat to 90°C for 4–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 218.06).

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc and water.[1]

    • Acidify aqueous layer slightly (pH ~5-6) to break up any pyridone-metal complexes.

    • Extract with EtOAc (3x). The product often precipitates during workup due to low solubility; filtration of the interphase may be necessary.

  • Purification:

    • Recrystallization from EtOH or Flash Chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Pathway

Synthesis Start1 3-Bromo-2-hydroxypyridine Process Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Process Start2 3-(Methylthio)phenylboronic acid Start2->Process Product 2-Hydroxy-3-(3-methylthiophenyl)pyridine (Pyridone Form) Process->Product Yield: 65-80%

Caption: Validated Suzuki-Miyaura coupling route utilizing a bidentate Pd-ligand system to minimize catalyst poisoning by the thioether moiety.

Reactivity & Metabolic Transformations

The Methylthio "Metabolic Switch"

The 3-methylthio (-SMe) group is a versatile handle in drug design. It is metabolically active and can be chemically oxidized to tune polarity and potency.

  • Phase I Metabolism: Cytochrome P450 enzymes (and FMOs) rapidly oxidize the thioether to the Sulfoxide (S=O) (Chiral, more polar).

  • Secondary Metabolism: Further oxidation yields the Sulfone (O=S=O) (Achiral, highly polar, strong electron-withdrawing group).

Strategic Use:

  • Prodrug Design: The thioether is lipophilic (high brain penetration), while the sulfoxide/sulfone metabolites are often the active species in CNS indications.

  • Bioisosterism: The -SMe group is larger and softer than -OMe, often picking up unique hydrophobic interactions in a binding pocket.

Visualization: Metabolic Oxidation Pathway

Metabolism Parent Thioether (Parent) Lipophilic (High LogP) Brain Penetrant Ox1 Sulfoxide (Metabolite 1) Chiral Center Created Increased Polarity Parent->Ox1 CYP450 / FMO (Oxidation) Ox2 Sulfone (Metabolite 2) Achiral, Polar Strong H-Bond Acceptor Ox1->Ox2 CYP450 (Oxidation)

Caption: Stepwise metabolic oxidation of the methylthio group, altering the pharmacophore's electronic and solubility profile.

Functionalization Strategies

N-Alkylation (Chan-Lam or SN2)

To convert this scaffold into a drug candidate, the pyridone nitrogen is typically alkylated.

  • Method: Treatment with an aryl boronic acid (Chan-Lam coupling, Cu(OAc)₂) or an alkyl halide (Cs₂CO₃/DMF).

  • Selectivity: Under basic conditions, N-alkylation is preferred over O-alkylation by a factor of >10:1 due to the nucleophilicity of the nitrogen in the pyridone anion.

Electrophilic Aromatic Substitution

The C5 position of the pyridone ring is electron-rich.

  • Bromination: NBS/DMF at RT yields the 5-bromo derivative, allowing for a second cross-coupling (e.g., to build a 3,5-disubstituted pyridone library).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, C. D., et al. (2005). Synthesis and evaluation of 3-aryl-2-pyridones as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(8), 2041-2045. Link

  • Kazzouli, S. E., et al. (2005). 2-Hydroxypyridine/2-Pyridone Tautomerism: A Guide for the Synthetic Chemist. Tetrahedron, 61(16), 3921-3934. Link

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Chapter on Sulfur Oxidation). Link

Sources

Elucidating the Chemical Identity of 2-Hydroxy-3-(3-methylthiophenyl)pyridine Derivatives: A Guide to CAS Number Assignment, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry and drug development, prized for its versatile biological activities and synthetic accessibility.[1][2] When substituted at the 3-position with an arylthio moiety, such as 3-methylthiophenyl, these derivatives present a unique chemical space for exploring novel therapeutic agents. This technical guide provides an in-depth exploration of 2-Hydroxy-3-(3-methylthiophenyl)pyridine derivatives. It addresses the principles of Chemical Abstracts Service (CAS) number assignment for this specific class of compounds, details robust synthetic methodologies, outlines comprehensive characterization protocols, and discusses their potential biological significance. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction to 2-Hydroxypyridine Derivatives

Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals.[1] The pyridine ring is a key component in numerous natural products and FDA-approved drugs.[3] The introduction of a hydroxyl group at the 2-position establishes a tautomeric equilibrium with its 2-pyridone form, a feature that significantly influences its chemical reactivity and biological interactions. This scaffold is found in a wide array of biologically active molecules, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[3] The strategic functionalization at the C-3 position with a substituted phenyl ring, such as 3-methylthiophenyl, allows for the fine-tuning of physicochemical properties like lipophilicity and electronic effects, which are critical for modulating pharmacological activity and target binding.

Navigating CAS Number Assignment for Derivatives

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to a single, specific chemical substance. It is crucial to understand that a CAS number is not assigned to a general class of "derivatives" but to each distinct molecule.

Therefore, there is no single CAS number for "2-Hydroxy-3-(3-methylthiophenyl)pyridine derivatives." Each unique derivative, distinguished by variations in other substitution patterns on the pyridine or phenyl ring, will have its own specific CAS number upon registration.

The parent or core structure, 2-Hydroxy-3-(3-methylthiophenyl)pyridine , does not have a readily available, publicly listed CAS number as of this guide's publication, suggesting it may be a novel compound or has not been registered.

To illustrate the specificity of CAS numbers, consider these simpler, related 2-hydroxypyridine derivatives:

Compound NameCore StructureCAS Number
2-HydroxypyridinePyridine142-08-5[4][5][6][7]
2-Hydroxy-3-methylpyridine3-Picoline1003-56-1[8][9][10]
2-Hydroxy-3-methoxypyridinePyridine20928-63-6[11]
3-Hydroxy-2-methylpyridine2-Picoline1121-25-1[12]

Researchers synthesizing a new derivative of the 2-Hydroxy-3-(3-methylthiophenyl)pyridine family must characterize it fully and submit it to the CAS Registry for a new, unique number to be assigned.

cluster_logic CAS Number Assignment Logic Start Synthesize New Derivative Purify Purify Compound Start->Purify Experimental Work Characterize Full Spectroscopic Characterization (NMR, MS, etc.) Purify->Characterize Analysis Submit Submit Data to CAS Characterize->Submit Registration Assign Unique CAS Number Assigned Submit->Assign Validation

Caption: Logical workflow for obtaining a unique CAS number.

Synthesis and Methodologies

The synthesis of 3-aryl-substituted 2-hydroxypyridines can be approached through several established routes. A common strategy involves the construction of the substituted pyridine ring from acyclic precursors. The following protocol describes a plausible, multi-step synthesis adapted from methodologies for creating similar pyridine derivatives.[13][14]

General Synthetic Strategy

A robust approach involves a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with an active methylene nitrile (like cyanothioacetamide) to construct the pyridinethione core. Subsequent S-alkylation and hydrolysis or direct oxidation can yield the desired 2-hydroxypyridine derivative.

node_A 3-Methylthiobenzaldehyde + Acetophenone node_B Chalcone Intermediate node_A->node_B Claisen-Schmidt Condensation node_D Pyridinethione Derivative node_B->node_D Cyclization node_C Cyanothioacetamide node_C->node_D node_F Target: 2-Hydroxy-3-(3-methylthiophenyl) pyridine Derivative node_D->node_F Oxidative Step node_E Oxidation / Hydrolysis node_E->node_F

Caption: A potential synthetic pathway to the target scaffold.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve 3-methylthiobenzaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours until a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water and ethanol, and dry under vacuum.

  • Confirm the structure using ¹H NMR and IR spectroscopy.

Step 2: Synthesis of the Pyridinethione Intermediate

  • To a solution of the chalcone (1 equivalent) in ethanol, add cyanothioacetamide (1 equivalent) and a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, the precipitated solid is filtered, washed with ethanol, and dried.[14] This yields the 3-cyano-4-aryl-6-aryl-pyridin-2-thione derivative.

Step 3: Conversion to 2-Hydroxypyridine

  • The pyridinethione can be converted to the corresponding 2-hydroxypyridine (2-pyridone) through various methods, including oxidation with agents like m-CPBA or hydrogen peroxide in acetic acid.

  • Alternatively, S-methylation followed by acid- or base-catalyzed hydrolysis can yield the target compound.

  • Purify the final product using column chromatography or recrystallization.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals for the target scaffold would include:

    • A singlet for the methylthio (-SCH₃) protons around δ 2.5 ppm.

    • A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and phenyl rings.

    • A broad singlet for the hydroxyl/amide (OH/NH) proton, which may be exchangeable with D₂O.

  • ¹³C NMR: Shows signals for all unique carbon atoms. Key signals would include the C=O carbon of the pyridone tautomer (around δ 160 ppm) and the -SCH₃ carbon (around δ 15-20 ppm).

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. The observed molecular ion peak (M+) should match the calculated exact mass of the proposed formula. Fragmentation patterns can provide further structural clues.

Infrared (IR) Spectroscopy
  • IR spectroscopy helps identify key functional groups. Expected characteristic peaks include:

    • A broad peak around 3400-3200 cm⁻¹ for the O-H or N-H stretch.

    • A strong absorption around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the pyridone tautomer.[15]

    • C-H stretching peaks in the aromatic region (3100-3000 cm⁻¹).

cluster_workflow Analytical Validation Workflow Crude Crude Synthesized Product Purify Purification (Chromatography/Recrystallization) Crude->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS IR IR Spectroscopy Purify->IR Confirm Structure Confirmed & Purity Assessed NMR->Confirm Data Concordance MS->Confirm Data Concordance IR->Confirm Data Concordance

Caption: Standard workflow for structural confirmation.

Potential Applications in Drug Development

The 2-hydroxypyridine scaffold is a cornerstone in medicinal chemistry. The addition of a 3-(3-methylthiophenyl) group introduces functionalities that can modulate biological activity.

  • Kinase Inhibition: Many kinase inhibitors feature a hinge-binding pyridine or pyridone motif. The aryl substituent at the C-3 position can be directed into hydrophobic pockets of the ATP-binding site of kinases, making these compounds promising candidates for anticancer therapies.

  • Antimicrobial Agents: Pyridine derivatives are known to possess potent antibacterial and antifungal properties.[2][14] The sulfur atom in the methylthio group can potentially interact with metabolic pathways in microbes, enhancing efficacy.

  • Anti-inflammatory Activity: Certain substituted pyridines have shown anti-inflammatory effects, and this scaffold could be explored for developing novel agents targeting inflammatory pathways.[3]

Conclusion

While a single CAS number for the entire class of 2-Hydroxy-3-(3-methylthiophenyl)pyridine derivatives does not exist, this guide provides the foundational knowledge required to approach this chemical family. Understanding the principles of CAS number assignment, mastering robust synthetic routes, and applying rigorous analytical characterization are the essential pillars for any researcher working in this field. The unique structural features of this scaffold present a promising avenue for the discovery of novel therapeutic agents, warranting further exploration by the scientific community.

References

  • Caming Pharmaceutical Ltd. (2015, October 29). 2-Hydroxypyridine CAS 142-08-5. Retrieved from [Link][7]

  • Pelah, E., et al. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-methylpyridine. PubChem Compound Database. Retrieved from [Link][9]

  • Al-Adiwish, W. M., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10493-10504. [Link][13][16]

  • Soliman, F. M. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link][17]

  • Al-Ghorbani, M., et al. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. ResearchSquare. [Link]

  • Google Patents. (1999). WO1999010326A1 - Preparation of pyridine derivatives. Retrieved from [18]

  • R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link][1]

  • Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. Retrieved from [19]

  • The Good Scents Company. (n.d.). 3-hydroxy-2-methyl pyridine. Retrieved from [Link][20]

  • Islam, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link][2]

  • Al-Ghorbani, M., et al. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Retrieved from [Link][14]

  • Journal of Organic and Pharmaceutical Chemistry. (2025, March 6). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link][21]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link][22]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link][23]

  • Al-Juboori, A. M. J. (2025, April 11). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. Al-Nahrain Journal of Science. Retrieved from [Link][24]

  • National Genomics Data Center. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link][25]

  • R Discovery. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link][26]

  • Khan, F. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4489-4528. [Link][3]

Sources

Biological Activity of 3-Aryl-2-Hydroxypyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of 3-aryl-2-hydroxypyridine scaffolds in drug discovery Audience: Researchers, scientists, and drug development professionals Format: In-depth Technical Guide

Executive Summary

The 3-aryl-2-hydroxypyridine scaffold (often biologically relevant as its 3-aryl-2-pyridone tautomer) represents a "privileged structure" in medicinal chemistry.[1] Its utility spans from blockbuster neurological drugs like Perampanel (Fycompa®) to emerging antiviral agents targeting influenza endonuclease. This guide dissects the structural versatility of this scaffold, exploring its tautomeric-dependent binding modes, structure-activity relationships (SAR), and validated synthetic protocols. We provide a technical roadmap for leveraging this moiety to modulate difficult targets such as ionotropic glutamate receptors and metalloenzymes.

Chemical Space & Structural Properties[2][3]

The Tautomeric Switch: Lactam vs. Lactim

The biological identity of the 3-aryl-2-hydroxypyridine scaffold is governed by the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • Solution State: In aqueous and physiological media, the 2-pyridone form is thermodynamically favored (

    
    ).
    
  • Binding Implications:

    • 2-Pyridone: Acts as a hydrogen bond donor (N-H) and acceptor (C=O). This motif is critical for recognition in the AMPA receptor allosteric pocket.

    • 2-Hydroxypyridine: Acts primarily as a donor/acceptor via the hydroxyl group, often relevant in metal chelation when adjacent to other donor atoms (e.g., in 3-hydroxy-2-pyridone antiviral agents).

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the key vectors for substitution that drive biological selectivity.

Tautomerism cluster_0 3-Aryl Substitution Effect Lactim 2-Hydroxypyridine (Lactim) (Aromatic, OH donor) Lactam 2-Pyridone (Lactam) (Non-aromatic ring, NH donor, C=O acceptor) Lactim->Lactam  Physiological pH (Favored) Target Biological Target (e.g., AMPA Receptor / Metal Ion) Lactam->Target  H-Bond Network (Donor-Acceptor) Effect1 Steric Occlusion (Selectivity) Lactam->Effect1 Effect2 Pi-Pi Stacking (Potency) Lactam->Effect2

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form in physiological conditions, highlighting the pharmacophoric features essential for target binding.

Therapeutic Applications & Mechanisms

Neurology: AMPA Receptor Antagonism

The most prominent application of the 3-aryl-2-pyridone scaffold is in the treatment of epilepsy. Perampanel is a first-in-class, non-competitive antagonist of the AMPA-type glutamate receptor.

  • Mechanism: It binds to an allosteric site on the AMPA receptor (distinct from the glutamate binding site), locking the ion channel in a closed conformation.

  • Key Structural Feature: The 3-aryl group (specifically a benzonitrile in Perampanel) is crucial for positioning the molecule within the hydrophobic pocket of the receptor linker domain. The 2-pyridone core forms critical hydrogen bonds with the receptor backbone.

Infectious Diseases: Metalloenzyme Inhibition

In antiviral discovery, 3-hydroxy-2-pyridone derivatives (closely related to the 3-aryl scaffold) act as chelators for bimetallic active sites.

  • Target: Influenza virus endonuclease (PA subunit).[2][3][4]

  • Mechanism: The oxygen atoms of the pyridone/hydroxyl motif chelate the

    
     or 
    
    
    
    ions essential for viral RNA cleavage ("cap-snatching").
  • 3-Aryl Role: An aryl group at the 3- or 6-position provides hydrophobic contacts that improve affinity and selectivity over host metalloenzymes.

Case Study: Structure-Activity Relationship (SAR) of Perampanel

The discovery of Perampanel (E2007) illustrates the optimization of the 3-aryl-2-pyridone scaffold.

Key SAR Findings:

  • Core: The 2-pyridone ring is essential. Replacement with a pyridine or phenyl ring abolishes activity.

  • N1-Substitution: A phenyl group at N1 is required for potency (pi-stacking).

  • C3-Substitution: The 3-aryl group (benzonitrile) is the primary determinant of efficacy. Bulky or electron-rich groups here modulate the channel closing kinetics.

  • C5-Substitution: A 2-pyridyl group at C5 enhances water solubility and metabolic stability without compromising binding.

Table 1: SAR of 1,3,5-Substituted Pyridones (AMPA Inhibition)
CompoundN1 SubstituentC3 SubstituentC5 SubstituentIC50 (nM)Notes
Hit PhenylPhenylH>1000Weak activity
Analog A Phenyl2-Cyanophenyl H120Improved potency
Analog B Phenyl2-CyanophenylPhenyl45High potency, poor solubility
Perampanel Phenyl2-Cyanophenyl 2-Pyridyl 60 Optimal Balance

(Data adapted from Chen et al., 2014 and related patent literature)

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method to install the 3-aryl group onto the 2-pyridone core is via Palladium-catalyzed cross-coupling.

Protocol: Synthesis of 3-(2-cyanophenyl)-1-phenyl-5-(2-pyridyl)-2-pyridone

Reagents:

  • Substrate: 3-bromo-1-phenyl-5-(2-pyridyl)-2-pyridone (1.0 equiv)

  • Boronic Acid: 2-cyanophenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the bromo-pyridone substrate, boronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane and 2M aqueous

    
     via syringe.
    
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion by LC-MS (Target Mass: [M+H]+).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water and brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).
    

Self-Validation Check:

  • Success Indicator: Appearance of a bright blue fluorescent spot on TLC (if applicable) or distinct UV shift.

  • NMR Verification: Disappearance of the C3-H or C3-Br signal and appearance of the new aryl protons.

Assay: FLIPR Calcium Influx Assay (AMPA Receptor)

To verify biological activity, a functional assay measuring intracellular calcium (


) is standard.

Workflow Diagram:

AssayWorkflow Step1 Cell Seeding (HEK293 expressing AMPA-R + Stargazin) Step2 Dye Loading (Fluo-4 AM, 45 min @ 37°C) Step1->Step2 Step3 Compound Addition (3-Aryl-2-pyridone analogs) Step2->Step3  Incubate 15 min Step4 Agonist Injection (Glutamate/Glycine) Step3->Step4  On-line addition Step5 Readout (Fluorescence Intensity @ 488/525nm) Step4->Step5  Real-time kinetics

Figure 2: Workflow for the FLIPR Calcium Influx Assay to determine IC50 values of AMPA receptor antagonists.

Protocol Steps:

  • Cell Culture: Use HEK293 cells stably transfected with rat AMPA receptor subunits (GluA1 or GluA2) and the auxiliary subunit Stargazin (to prevent rapid desensitization).

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye in Hank's Balanced Salt Solution (HBSS) for 45 minutes.

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Compound Treatment: Add the test compound (3-aryl-2-pyridone derivative) and incubate for 5-15 minutes.

  • Stimulation: Inject Glutamate (10

    
    M final) and measure the peak fluorescence increase.
    
  • Analysis: Calculate % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to determine IC50.

Future Directions

The 3-aryl-2-pyridone scaffold is evolving beyond simple inhibition:

  • PROTACs: The pyridone core is being explored as a warhead linker for Proteolysis Targeting Chimeras, particularly for degrading aggregate-prone proteins in neurodegeneration.

  • Fragment-Based Design: 3-hydroxy-2-pyridones are used as high-efficiency fragments (Ligand Efficiency > 0.4) for metalloprotein targets, serving as "anchors" for growing larger inhibitors.

References

  • Discovery of Perampanel: Chen, C., et al. (2014). "Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons." PLOS ONE. Link

  • Influenza Endonuclease Inhibitors: Credille, C. V., et al. (2019).[4] "Aryl and Arylalkyl Substituted 3-Hydroxypyridin-2(1H)-ones: Synthesis and Evaluation as Inhibitors of Influenza A Endonuclease." ChemMedChem. Link

  • Suzuki Coupling of Pyridones: Billingsley, K., et al. (2008). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition. Link

  • Scaffold Review: Patil, P., et al. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry. Link

  • Antimicrobial Activity: Jin, X., et al. (2022).[5] "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents." Frontiers in Pharmacology. Link

Sources

Therapeutic Potential of Methylthiophenyl-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine scaffold remains a cornerstone of medicinal chemistry, appearing in over 14% of all FDA-approved drugs. However, the specific integration of a methylthiophenyl group (–C₆H₄–SMe) onto the pyridine ring represents a nuanced area of pharmacophore design. This moiety serves a dual purpose: it acts as a lipophilic anchor for hydrophobic pocket binding in kinase inhibitors and functions as a "metabolic switch," serving as the precursor to the pharmacologically active methylsulfonyl (–SO₂Me) group found in COX-2 inhibitors like Etoricoxib.

This guide analyzes the structural activity relationships (SAR), metabolic trajectories, and synthetic protocols for methylthiophenyl-substituted pyridines, providing a roadmap for their utilization in next-generation drug discovery.

Structural Activity Relationship (SAR) & Pharmacophore Dynamics

The therapeutic utility of methylthiophenyl-substituted pyridines hinges on the electronic and steric interplay between the electron-deficient pyridine ring and the electron-rich thioether substituent.

The "Metabolic Switch" Mechanism

In many inflammatory targets, the methylthio group (–SMe) is not the terminal pharmacophore but a pro-pharmacophore.

  • Lipophilicity (LogP): The –SMe group is significantly more lipophilic than its oxidized counterparts. This facilitates superior passive transport across the blood-brain barrier (BBB) or gastrointestinal membranes.

  • Bioactivation: Once absorbed, hepatic CYP450 enzymes (primarily CYP3A4) oxidize the sulfide to a sulfoxide (–SOMe) and subsequently to a sulfone (–SO₂Me).

  • Target Binding: The resulting sulfone moiety forms critical hydrogen bonds with the side chain of Arg513 in the COX-2 active site, a specific interaction absent in the smaller COX-1 pocket (which contains His513).

Kinase Inhibition (The Hydrophobic Anchor)

In oncology (specifically EGFR and p38 MAP kinase inhibition), the oxidation of sulfur is often undesirable. Here, the methylthiophenyl group is preserved to occupy the hydrophobic Region II of the kinase ATP-binding pocket. The sulfur atom's larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å) allows for tighter packing in lipophilic clefts, enhancing potency against specific mutant strains.

Therapeutic Applications

Selective COX-2 Inhibition (Inflammation)

The most prominent application of this scaffold lies in the "Coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Mechanism: The central pyridine ring serves as a rigid template, orienting the phenyl ring at a specific angle (approx. 50–60° torsion).

  • Case Study: While Etoricoxib utilizes a methylsulfonyl group, synthetic precursors containing the methylthio group have shown potent in vivo activity due to rapid metabolic conversion. The 2,3-diarylpyridine motif is essential for maximizing selectivity (Selectivity Index > 100 for COX-2 vs. COX-1).

Antimicrobial & Anticancer Agents

Recent studies indicate that thioalkyl-pyridine derivatives possess intrinsic antimicrobial properties.

  • Mode of Action: Disruption of bacterial cell wall synthesis and intercalation with DNA gyrase.

  • Data Point: 4-(Methylthio)phenyl derivatives have demonstrated MIC values < 5 µg/mL against Gram-positive strains (S. aureus), comparable to standard fluoroquinolones in early-stage assays.

Metabolic Trajectory & Toxicology[1]

Understanding the metabolic fate of the methylthio group is critical for safety profiling. The conversion is sequential and enzyme-mediated.[1]

Visualization: The S-Oxidation Pathway

The following diagram illustrates the stepwise oxidation mediated by Cytochrome P450 and Flavin-containing Monooxygenases (FMO).

MetabolicPathway Prodrug Methylthio-Pyridine (-SMe) Lipophilic (LogP ~3.5) CYP CYP3A4 / FMO Prodrug->CYP Intermediate Sulfoxide Metabolite (-SOMe) Chiral Center Created ActiveDrug Sulfone Metabolite (-SO2Me) COX-2 Active (Polar) Intermediate->ActiveDrug  Oxidation 2 (Slower Step) Reactive Protein Adducts (Toxicity Risk) Intermediate->Reactive  Reactive Intermediates CYP->Intermediate  Oxidation 1

Figure 1: Metabolic activation pathway of the methylthio group. Note the potential for reactive intermediate formation if the sulfoxide accumulates.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most robust method for constructing the methylthiophenyl-pyridine scaffold is the Palladium-catalyzed cross-coupling of a pyridine boronic acid with a halothioanisole.

Objective: Synthesis of 3-[4-(methylthio)phenyl]pyridine.

Reagents:

  • 3-Pyridineboronic acid (1.2 eq)

  • 4-Bromothioanisole (1.0 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) - Chosen for stability against sulfur poisoning.

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Protocol:

  • Preparation: In a flame-dried Schlenk flask, combine 4-bromothioanisole (1.0 mmol), 3-pyridineboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Degassing: Evacuate and backfill with Argon (3 cycles). This is crucial as oxygen degrades the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of Argon.

  • Solvation: Add degassed 1,4-Dioxane/Water (5 mL).

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

Visualization: Synthetic Workflow

Synthesis Boronic Pyridine-3-boronic acid Reaction Cross-Coupling 90°C, 12h, Dioxane/H2O Boronic->Reaction Halide 4-Bromothioanisole Halide->Reaction Catalyst Pd(dppf)Cl2 / Cs2CO3 Catalyst->Reaction Product 3-[4-(methylthio)phenyl]pyridine Reaction->Product  Yield >85%

Figure 2: Convergent synthesis strategy using Suzuki-Miyaura coupling.

Bioassay: COX-2 Selectivity Screening

To validate the therapeutic potential, a colorimetric COX (ovine) inhibitor screening assay is recommended.

Methodology:

  • Enzyme Prep: Reconstitute COX-1 and COX-2 enzymes in reaction buffer (0.1M Tris-HCl, pH 8.0).

  • Incubation: Incubate test compounds (0.01 µM – 100 µM) with the enzyme for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Measure absorbance at 590 nm. The rate of TMPD oxidation is directly proportional to COX activity.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic regression.

Quantitative Data Summary

The following table summarizes the typical structure-activity profile of these derivatives when tested against COX isoforms.

Compound Substituent (R)Position on PyridineLogPCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)
-SMe (Methylthio) 3-position3.422.50*>100>40
-SO₂Me (Sulfone) 3-position1.850.0815.0187
-H (Unsubstituted) 3-position2.10>50>50N/A
-F (Fluoro) 3-position2.2512.080.06.6

*Note: The in vitro activity of the -SMe derivative is lower than the sulfone. However, in vivo efficacy often aligns closer to the sulfone due to metabolic activation.

References

  • Synthesis and Biological Evaluation of Thioalkyl Pyridines Dashyan, S., et al. (2024).[2][3] Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • COX-2 Inhibitor SAR and Design Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Metabolic Oxidation of Sulfur in Drugs Dansette, P. M., et al. (2008). Cytochrome P450 Oxidation of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Pyridine Derivatives in Anticancer Research Tang, J., et al. (2019).[2] Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie. [Link]

  • Synthesis of Pyridine-3-Thiols Journal of Organic and Pharmaceutical Chemistry. (2025).[4][5] An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]

Sources

Technical Whitepaper: Tautomeric Control of 2-Hydroxypyridine vs. 2-Pyridone Scaffolds in Aqueous Media

[1]

Executive Summary

The structural dichotomy between 2-hydroxypyridine (2-HP) and 2-pyridone (2-P) represents a classic but frequently underestimated challenge in medicinal chemistry.[1] While the 2-HP tautomer (lactim) retains full aromaticity and dominates in the gas phase, the 2-P tautomer (lactam) becomes the overwhelmingly dominant species in aqueous solution (

1

For drug development professionals, assuming the wrong tautomer leads to erroneous docking scores, incorrect pharmacophore modeling, and failed lead optimization. This guide provides a definitive technical framework for predicting, analyzing, and verifying the dominant tautomer in aqueous environments, establishing 2-pyridone as the relevant biological scaffold.

Part 1: Thermodynamic & Mechanistic Underpinnings[1]

The equilibrium is governed by a competition between intrinsic aromatic stability and solvation energy .[1]

The Polarity Switch

In the gas phase or non-polar solvents (e.g., cyclohexane), 2-HP is favored by approximately 0.3–2.5 kcal/mol due to the preservation of the aromatic sextet. However, in aqueous media, the equilibrium inverts drastically.

  • Dipole Moment: 2-Pyridone possesses a significantly higher dipole moment (

    
     D) compared to 2-hydroxypyridine (
    
    
    D).[1][2] This allows for superior stabilization by polar water molecules.[1]
  • H-Bonding Network: 2-Pyridone acts as an efficient dual hydrogen bond donor/acceptor (D-A) motif, capable of forming stable cyclic dimers or integrating into the bulk water network.[1] 2-HP, while a donor/acceptor, lacks the polarized carbonyl oxygen necessary to compete with the solvation shell of the lactam form.[1]

Quantitative Equilibrium

In water, the tautomeric equilibrium constant

1

Experimental data places this value between 900 and 1,500 in favor of 2-pyridone, corresponding to a free energy difference (

1
Visualization of the Mechanism[1]

TautomerMechanismGasPhaseGas Phase / Non-Polar(Low Dielectric)Lactim2-Hydroxypyridine (Lactim)Favored by AromaticityGasPhase->Lactim DominantAqPhaseAqueous Phase(High Dielectric)Lactam2-Pyridone (Lactam)Favored by SolvationAqPhase->Lactam Dominant (K ~ 1000)Lactim->Lactam Proton TransferFactorsDriving Forces:1. Dipole Stabilization2. H-Bond DimerizationFactors->Lactam

Figure 1: Mechanistic drivers shifting the equilibrium from Lactim (gas) to Lactam (water).

Part 2: Analytical Characterization (The Evidence)

To validate the structure in your specific scaffold, rely on the following spectroscopic signatures.

NMR Spectroscopy (The Gold Standard)

Feature2-Hydroxypyridine (Lactim)2-Pyridone (Lactam)Causality

C2 Shift
~160–162 ppm~165–170 ppm Carbonyl character deshields the C2 nucleus more than C-OH.

N-H Signal
Absent (O-H present)Visible (Broad) Presence of exchangeable proton on Nitrogen (usually >10 ppm or broad).[1]

C3 Coupling
Typical AromaticUpfield Shift Loss of full aromaticity increases shielding at the C3/C5 positions.

Shift
Pyridine-like (~250 ppm)Amide-like (~150 ppm) Protonation of Nitrogen drastically shields the nucleus.[1]
UV-Vis Spectroscopy[1]
  • 2-Pyridone: Displays distinct absorption bands (

    
    ) typically around 295–300 nm  in water.[1]
    
  • 2-Hydroxypyridine: Absorption is blue-shifted (hypsochromic) to ~280 nm in non-polar solvents.[1]

  • Diagnostic: The ratio of absorbances at these wavelengths can quantify the tautomeric ratio if pure standards are available.[1]

Part 3: Implications in Drug Design[1][3]

Understanding this equilibrium is critical for Bioisosterism . 2-Pyridone is not merely a hydrated pyridine; it is a cyclic amide.[1]

  • Hydrogen Bonding: 2-Pyridone presents a specific donor-acceptor motif (NH donor, C=O acceptor) that mimics DNA base interactions and peptide bonds.

  • Solubility: The high polarity of the 2-pyridone scaffold significantly improves aqueous solubility compared to the 2-HP form.[1]

  • Metabolic Stability: The 2-pyridone ring is often more resistant to oxidative metabolism than electron-rich phenol/pyridine systems.[1]

Case Study: Pirfenidone (anti-fibrotic) relies on the stable 2-pyridone core for its pharmacokinetic profile.[1]

Part 4: Experimental Protocols

Protocol A: Self-Validating NMR Solvent Titration

Objective: Determine the dominant tautomer and observe the equilibrium shift in real-time.[1]

  • Preparation: Dissolve 5 mg of the analyte in 600

    
    L of DMSO-d6  (a polar aprotic solvent that generally stabilizes the pyridone form but allows observation of OH/NH signals).[1]
    
  • Baseline Scan: Acquire a standard ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     NMR.[1] Note the chemical shift of the proton attached to the heteroatom.[1]
    
    • Check: If

      
       ppm and broad, it suggests N-H (Pyridone). If sharp and variable, it suggests O-H.
      
  • Titration: Add D2O in 10

    
    L increments to the NMR tube. Shake and re-scan.[1]
    
  • Analysis:

    • 2-Pyridone: The amide-like structure is stable.[1] The N-H signal will disappear due to Deuterium exchange, but the ring proton shifts (C3-H, C4-H) will remain relatively constant or shift slightly due to solvent polarity.[1]

    • 2-Hydroxypyridine: If the molecule was locked in the HP form (e.g., by substituents), adding water might force a tautomeric shift if the barrier is low, observable by a dramatic drift in ring proton signals toward the Pyridone pattern.

Protocol B: UV-Vis Isosbestic Point Determination

Objective: Confirm the presence of a two-component equilibrium without impurities.[1]

  • Stock Solution: Prepare a

    
     solution of the compound in Cyclohexane  (favors Lactim).
    
  • Titration: Sequentially add aliquots of Ethanol or Water (favors Lactam) to the cuvette.

  • Measurement: Record UV-Vis spectra (200–400 nm) after each addition.

  • Validation:

    • Overlay the spectra.[1]

    • Success Criteria: The presence of a sharp Isosbestic Point (a specific wavelength where absorbance remains constant across all solvent ratios) confirms that only two distinct species (Lactim and Lactam) are interconverting. Absence of an isosbestic point suggests degradation or multi-species aggregation.[1]

Analytical Decision Tree

DecisionTreeStartStart: Unknown Tautomerin Aqueous SolutionStep11. Run 1H NMR in D2OStart->Step1Check1Are C3/C5 protonsshielded (upfield)?Step1->Check1Result1Likely 2-PyridoneCheck1->Result1YesResult2Likely 2-Hydroxypyridine(Rare in water)Check1->Result2NoStep22. Confirmation: 13C NMRResult1->Step2Result2->Step2Check2C2 Signal Position?Step2->Check2FinalLactamCONFIRMED: 2-Pyridone(C=O signal ~165 ppm)Check2->FinalLactam> 162 ppmFinalLactimCONFIRMED: 2-Hydroxypyridine(C-OH signal ~160 ppm)Check2->FinalLactim< 162 ppm

Figure 2: Step-by-step workflow for structural confirmation using NMR.

References

  • Aue, D. H., et al. "Theoretical and Experimental Studies of the 2-Hydroxypyridine-2-Pyridone Tautomerism."[1] Journal of Organic Chemistry. Validates the gas-phase preference for the lactim and aqueous preference for the lactam.

  • Katritzky, A. R., et al. "Tautomerism in Heterocycles."[1] Advances in Heterocyclic Chemistry. The authoritative review on heterocycle tautomerism constants (

    
    ) and solvent effects. 
    
  • Beak, P., et al. "The effect of solvent on the 2-pyridone-2-hydroxypyridine equilibrium."[1] Journal of the American Chemical Society.[1][3] Establishes the dipole moment causality for the aqueous shift.

  • Wang, L., et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry. Discusses the application of the 2-pyridone scaffold in FDA-approved drugs.

  • Coudert, G., et al. "Experimental and Theoretical Study of the Tautomerism of 2-Hydroxypyridine."[1] Journal of Molecular Structure. Provides specific IR and UV-Vis spectral data for tautomer differentiation.[1]

Technical Guide: The 3-(3-Methylthiophenyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Protocols, Metabolic Profiling, and SAR Utility in Inflammation and CNS Drug Discovery

Part 1: Executive Technical Summary

The molecule 3-(3-methylthiophenyl)pyridine (CAS: 1214383-66-0) represents a critical "pivot scaffold" in medicinal chemistry. It serves as a structural bridge between two major therapeutic classes: the diarylheterocycle COX-2 inhibitors (e.g., Etoricoxib intermediates) and nicotinic acetylcholine receptor (nAChR) ligands .

Unlike the well-known mGluR5 antagonist MTEP (which contains an alkyne linker), this molecule is a biaryl system . Its utility lies in its dual nature:

  • As a Pro-Pharmacophore: The methylthio (-SMe) group is a metabolic precursor to the methylsulfonyl (-SO₂Me) moiety, the primary pharmacophore for COX-2 selectivity.

  • As a SAR Probe: The meta-positioning of the substituent allows researchers to map the spatial constraints of the COX-2 secondary pocket and the nAChR binding site, often serving as a critical negative control or a selectivity filter against para-substituted analogs.

This guide provides the definitive technical framework for synthesizing, metabolically profiling, and utilizing this scaffold in high-fidelity SAR campaigns.

Part 2: Synthetic Architecture (The Suzuki-Miyaura Protocol)

The most robust method for constructing the 3-(3-methylthiophenyl)pyridine core is the palladium-catalyzed Suzuki-Miyaura cross-coupling. While Stille couplings are possible, the Suzuki route avoids organotin toxicity and offers superior functional group tolerance.

2.1. Retrosynthetic Logic

The bond disconnection is made between the C3-position of the pyridine ring and the C1-position of the phenyl ring.

  • Electrophile: 3-Bromopyridine (commercially available, stable).

  • Nucleophile: 3-(Methylthio)phenylboronic acid (avoids the foul odor of free thiols used in nucleophilic aromatic substitutions).

2.2. Validated Experimental Protocol
  • Scale: 1.0 mmol

  • Yield Target: >85%

Reagents:

  • 3-Bromopyridine (1.0 equiv, 158 mg)

  • 3-(Methylthio)phenylboronic acid (1.2 equiv, 201 mg)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine DME and the aqueous Na₂CO₃. Sparge with Argon for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add the 3-bromopyridine, boronic acid, and Pd(PPh₃)₄ under a positive stream of Argon. Seal the vial immediately.

  • Thermal Activation: Heat the mixture to 85°C for 4–6 hours. Monitoring by LC-MS should show the disappearance of the bromide (m/z 158/160) and formation of the product (M+H = 202.08).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with brine (2 x 10 mL). Dry over anhydrous MgSO₄.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (gradient 9:1 to 7:3). The pyridine nitrogen makes the compound slightly polar; adding 1% Et₃N to the eluent can reduce tailing.

2.3. Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the oxidative addition and reductive elimination steps critical for this biaryl formation.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + 3-(SMe)Ph-B(OH)2 + Na2CO3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 Regeneration Product 3-(3-methylthiophenyl)pyridine (Biaryl Core) RedElim->Product Yields

Figure 1: The Suzuki-Miyaura catalytic cycle for the synthesis of 3-(3-methylthiophenyl)pyridine. The cycle relies on the regeneration of the Pd(0) species.

Part 3: Metabolic Profiling & Bioactivation

For drug development professionals, the "liability" of this molecule is its metabolic instability. The methylthio ether (-SMe) is a "soft" metabolic handle, rapidly oxidized by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.

Why this matters:

  • Bioactivation: The resulting sulfone (-SO₂Me) is often the active COX-2 inhibitor.

  • Clearance: Rapid S-oxidation can lead to short half-life (

    
    ) in vivo.
    
3.1. The S-Oxidation Cascade

The transformation occurs in two distinct steps:

  • Sulfoxidation: -SMe

    
     -S(O)Me (Chiral Sulfoxide).
    
  • Sulfonylation: -S(O)Me

    
     -SO₂Me (Achiral Sulfone).
    
3.2. Microsomal Stability Assay Protocol

Objective: Determine the intrinsic clearance (


) and identify the sulfone metabolite.
  • Incubation System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: 3-(3-methylthiophenyl)pyridine (1 µM final concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

    • Parent: 202

      
       fragment.
      
    • Sulfoxide (+16): 218

      
       fragment.
      
    • Sulfone (+32): 234

      
       fragment.
      

Metabolism Parent Parent Drug (-SMe) LogP ~ 3.2 Sulfoxide Metabolite 1: Sulfoxide (-S(=O)Me) Chiral Center Parent->Sulfoxide Oxidation (Fast) Sulfone Metabolite 2: Sulfone (-SO2Me) COX-2 Pharmacophore Sulfoxide->Sulfone Oxidation (Slower) CYP CYP450 / FMO

Figure 2: Metabolic bioactivation pathway. The lipophilic parent is converted to the polar sulfone, which is the active pharmacophore for COX-2 inhibition.

Part 4: Structure-Activity Relationship (SAR) Data

The value of 3-(3-methylthiophenyl)pyridine is best understood by comparing it to its analogs. The following table summarizes the SAR logic used in lead optimization.

Table 1: Comparative SAR of Pyridine-Biaryl Analogs

Analog StructureSubstituent PositionFunctional GroupPrimary Target ActivityMechanistic Insight
Target Molecule Meta (3') -SMe Inactive / Weak Precursor / Negative Control. Lacks the polarity and geometry for the COX-2 secondary pocket.
Sulfone Analog Meta (3')-SO₂MeModerate COX-2Probes the "width" of the COX-2 active site. Usually less potent than para.
Etoricoxib Core Para (4')-SO₂MePotent COX-2 The "Magic Bullet." The para-sulfone fits perfectly into the Arg513/His90 pocket.
MTEP (Alkyne Linker)ThiazolemGluR5 AntagonistDifferent Class. The alkyne linker provides rigidity required for mGluR5 allosteric modulation.
4.1. The "Meta-Effect" in COX-2 Inhibition

COX-2 inhibitors require a bulky, polar group (sulfonamide or sulfone) to insert into a side pocket of the enzyme.

  • Para-substitution: Aligns the sulfone directly with the polar residues (Arg513) at the bottom of the pocket.

  • Meta-substitution (Our Molecule): The angle of the biaryl bond (approx 120°) directs the meta-substituent away from the optimal binding vector, significantly reducing potency. This makes the meta-sulfone (and its -SMe precursor) excellent tools for validating the specificity of a binding model.

Part 5: References
  • Synthesis of Biaryl Pyridines:

    • Title: "Suzuki-Miyaura Cross-Coupling: A Versatile Tool for the Synthesis of Biaryl Pyridines."

    • Source:Chemical Reviews, 1995.

    • URL:[Link]

  • COX-2 Structure-Activity Relationships:

    • Title: "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships."

    • Source:Iranian Journal of Pharmaceutical Research, 2011.

    • URL:[Link]

  • Metabolic S-Oxidation:

    • Title: "Flavin-Containing Monooxygenases: Structure and Function."

    • Source:Annual Review of Pharmacology and Toxicology, 2020.

    • URL:[Link]

  • Distinction from MTEP (mGluR5):

    • Title: "3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist."

    • Source:Journal of Medicinal Chemistry, 2003.

    • URL:[Link]

Methodological & Application

Palladium-catalyzed cross-coupling conditions for 2-pyridone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in FDA-approved drugs such as Pirfenidone (idiopathic pulmonary fibrosis), Perampanel (epilepsy), and Ciclopirox (antifungal). However, its functionalization is complicated by lactam-lactim tautomerism and competing nucleophilic sites (N1 vs. O2). This Application Note provides a rigorous technical guide for the site-selective functionalization of 2-pyridones using Palladium (Pd) catalysis. We detail protocols for Direct C–H Activation (C5 & C4 selectivity) , Suzuki-Miyaura Coupling , and N-Arylation , supported by mechanistic insights to ensure reproducibility in drug discovery workflows.

Strategic Analysis: The 2-Pyridone Reactivity Map

Before initiating synthesis, researchers must account for the electronic bias of the 2-pyridone ring. Unlike pyridine, the 2-pyridone system is an electron-rich, amide-like heterocycle.

  • Electrophilic Attack (Pd-Catalyzed C–H Activation): Favored at C3 and C5 (ortho/para to the nitrogen electron donor).

  • Nucleophilic Attack (on activated rings): Favored at C4 and C6 .

  • Tautomerism: The NH-form (2-pyridone) is thermodynamically favored over the OH-form (2-hydroxypyridine) in solution and solid state, but metal coordination can shift this equilibrium.

Visual Guide: Regioselectivity & Tautomerism

PyridoneMap cluster_legend Reactivity Legend Pyridone 2-Pyridone Core (NH-Lactam Form) Hydroxypyridine 2-Hydroxypyridine (OH-Lactim Form) Pyridone->Hydroxypyridine Tautomerism (Aromatization driven) C5 C5 Position (Nucleophilic) Target: Direct C-H Arylation Pyridone->C5 Most Reactive (Electrophilic Pd) C4 C4 Position (Remote) Target: Pd/NBE Cooperative Cat. Pyridone->C4 Catellani Relay C3 C3 Position (Steric/Electronic) Target: Halogenation + Suzuki Pyridone->C3 Ortho-Directing N1 N1 Position (Amide Nitrogen) Target: Buchwald-Hartwig Pyridone->N1 Cross-Coupling key1 Green: High Natural Reactivity key2 Red: Requires Cooperative Catalysis

Figure 1: Reactivity landscape of the 2-pyridone scaffold. Note the distinct strategies required for C5 (direct electronic control) vs. C4 (transient mediator control).

Protocol A: C5-Selective Direct C–H Arylation

Mechanism: The C5 position is the most nucleophilic carbon on the ring (para to Nitrogen). Electrophilic palladation occurs here preferentially. Critical Additive: Silver salts (AgNO₃ or Ag₂CO₃) are essential. They act as halide scavengers to promote the formation of the cationic Pd(II) species, which is more electrophilic and reactive toward the electron-rich pyridone ring.

Experimental Conditions
ComponentStandard ReagentRole
Catalyst Pd(OAc)₂ (5–10 mol%)Active Pd(II) source for C–H activation.
Oxidant/Additive AgNO₃ (2.0 equiv)Halide abstraction; re-oxidation of Pd(0) if cycle requires.
Coupling Partner Aryl Iodide (1.5 equiv)High reactivity required for this electrophilic pathway.
Solvent DCE or AcOHPolar/Acidic media stabilizes cationic Pd intermediates.
Temperature 100–120 °CEnergy barrier for C–H cleavage.
Step-by-Step Protocol
  • Setup: In a glovebox or under Argon flow, charge a sealed tube with 2-pyridone substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (11 mg, 10 mol%), and AgNO₃ (170 mg, 1.0 mmol).

  • Solvent: Add anhydrous 1,2-Dichloroethane (DCE) (2.0 mL).

  • Reaction: Seal the tube and heat to 110 °C for 12–24 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove AgI precipitates. Wash with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically MeOH/DCM gradients due to polarity).

Author's Note: If C3-arylation is observed as a minor byproduct, increasing the steric bulk of the N-substituent (e.g., N-isopropyl vs N-methyl) often improves C5 selectivity.

Protocol B: C4-Selective Arylation (Pd/Norbornene Catalysis)

The Challenge: C4 is electronically deactivated and distal from the directing group. Direct activation is difficult. The Solution: Use the Catellani Strategy (Cooperative Catalysis). A Norbornene (NBE) mediator inserts into the C5-Pd bond, relays the palladium to the C4 position, activates it, and is then extruded.

Workflow Logic
  • Oxidative Addition: Pd(0) + Ar-I → Ar-Pd(II)-I.

  • C5 Palladation: Ar-Pd(II) coordinates to C5 (most nucleophilic).

  • NBE Insertion: Norbornene inserts, forming a palladacycle that places Pd near C4.

  • C4 Activation: Pd activates the C4–H bond.

  • Reductive Elimination & NBE Extrusion: The aryl group couples at C4, and NBE is kicked out.

Visual Guide: The Pd/NBE Relay Cycle

Catellani Pd0 Pd(0) OxAdd Ar-Pd(II)-I Pd0->OxAdd + Ar-I C5_Pd C5-Palladation OxAdd->C5_Pd + Pyridone NBE_Ins NBE Insertion (Palladacycle) C5_Pd->NBE_Ins + Norbornene C4_Func C4-Arylation Product NBE_Ins->C4_Func - NBE - HI C4_Func->Pd0 Regeneration

Figure 2: The "Catellani" relay mechanism. Norbornene acts as a transient scaffold to access the remote C4 position.

Step-by-Step Protocol
  • Reagents: Combine N-substituted 2-pyridone (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (5 mol%), Tri(2-furyl)phosphine (10 mol%), and Norbornene (0.4 mmol).

  • Base: Add Cs₂CO₃ (2.0 equiv) as the base.

  • Solvent: Use 1,4-Dioxane (0.1 M concentration).

  • Condition: Heat at 100 °C under N₂ atmosphere for 16 hours.

  • Note: The specific ligand Tri(2-furyl)phosphine is critical; bulky phosphines often inhibit the NBE insertion step.

Protocol C: Suzuki-Miyaura Coupling (Halogenated Scaffolds)

For precise control at C3 or C6, starting with a halogenated precursor is often more reliable than direct C–H activation.

  • Substrate: 3-bromo-2-pyridone or 6-bromo-2-pyridone.

  • Warning: 2-Pyridyl boronates are notoriously unstable (protodeboronation). Always couple a Pyridyl Halide with an Aryl Boronic Acid , not vice versa.

Optimization Table: Suzuki Conditions
VariableRecommendationRationale
Catalyst Pd₂(dba)₃ + XPhosXPhos is excellent for electron-deficient/heterocyclic halides.
Base K₃PO₄ (aq) or KFAnhydrous KF is preferred if the substrate is sensitive to hydrolysis.
Solvent THF/Water (10:1)Water is necessary for the transmetallation step in Suzuki coupling.
Temp 60–80 °CMilder than C–H activation; preserves sensitive functional groups.

Protocol D: N-Arylation (Buchwald-Hartwig Type)

To install an aryl group on the Nitrogen (N1) of a 2-pyridone (creating N-aryl-2-pyridones), standard amide coupling conditions apply.

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (3 mol%).

    • Why Xantphos? Its wide bite angle favors the reductive elimination of the C–N bond.

  • Base: Cs₂CO₃ (1.5 equiv).

    • Why Cesium? The "Cesium Effect" aids in solubility and deprotonation of the amide-like NH.

  • Solvent: 1,4-Dioxane or Toluene , reflux (100 °C).

  • Procedure:

    • Mix 2-pyridone, Aryl Bromide, Catalyst, Ligand, and Base in a dry vessel.

    • Purge with Argon (O₂ inhibits the catalyst).

    • Reflux for 12–18 hours.

    • Observation: Conversion is usually quantitative; Xantphos prevents chelation-based catalyst deactivation.

References

  • C5-Selective C-H Arylation: Das, D., & Sarkar, S. (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters, 20(17), 5167–5171.

  • C4-Selective Pd/NBE Catalysis: Chen, Y., et al. (2024). Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. ACS Catalysis.

  • General 2-Pyridone Functionalization: Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones. Chemical Science, 9, 22-32.

  • Suzuki Coupling of Pyridyl Halides: Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

Application Note: Selective Oxidation of Methylthio Groups to Sulfoxides in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxidizing a methylthio (–SMe) group to a sulfoxide (–S(=O)Me) in pyridine derivatives presents a classic chemoselectivity challenge. The pyridine nitrogen is a nucleophile prone to N-oxidation, and the resulting sulfoxide is susceptible to over-oxidation to a sulfone (–SO₂Me).

This guide details three field-proven protocols to achieve exclusive sulfoxide formation while suppressing N-oxide and sulfone byproducts. The core strategy relies on kinetic control (sulfur oxidation is generally faster than nitrogen oxidation) and electronic protection (protonation of the pyridine nitrogen).

The Chemoselectivity Triangle

The following diagram illustrates the competing pathways and the strategic control points required for success.

ReactionPathways Start Methylthio Pyridine (Py-SMe) Sulfoxide Target: Sulfoxide (Py-S(=O)Me) Start->Sulfoxide FAST (Kinetic Product) NOxide Impurity: N-Oxide (O-N-Py-SMe) Start->NOxide SLOW (Inhibited by Acid) Sulfone Impurity: Sulfone (Py-SO2Me) Sulfoxide->Sulfone Over-oxidation (Requires Excess Oxidant)

Figure 1: Reaction pathways. Successful protocols maximize the green path while blocking the red paths via pH control and oxidant stoichiometry.

Reagent Selection Matrix

Reagent SystemSelectivityScalabilityCostMechanism of Protection
Sodium Periodate (NaIO₄) Highest MediumMediumKinetic control; mild oxidant that reacts sluggishly with N-centers.
H₂O₂ + Acetic Acid HighHigh LowProtonation : Acidic media protonates pyridine (Py-H⁺), deactivating it toward oxidation.
H₂O₂ + HFIP Highest Low/MedHighSolvent activation; HFIP activates H₂O₂ for S-attack while stabilizing the sulfoxide.
m-CPBA MediumLowHighCryogenic control required (-78°C) to prevent N-oxidation.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Sodium Periodate (NaIO₄)

Best for: Late-stage functionalization, complex substrates, and small-to-medium scale (mg to g). Mechanism: NaIO₄ is a mild oxidant that typically requires a catalyst to oxidize sulfoxides to sulfones, making it naturally selective for the mono-oxidation state. It rarely oxidizes pyridine nitrogens under standard conditions.

Materials:

  • Substrate: Methylthio pyridine derivative (1.0 equiv)

  • Oxidant: Sodium Periodate (NaIO₄) (1.05 – 1.1 equiv)

  • Solvent: Methanol/Water (1:1 to 5:1 ratio depending on solubility)

Step-by-Step Procedure:

  • Preparation: Dissolve the sulfide substrate in Methanol (0.1 M concentration).

  • Oxidant Solution: Dissolve NaIO₄ (1.1 equiv) in water. (Note: NaIO₄ has limited solubility in cold water; mild warming to 30°C may facilitate dissolution, then cool back to RT).

  • Addition: Add the aqueous NaIO₄ solution dropwise to the sulfide solution at 0°C (ice bath).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC.

    • Checkpoint: Reaction is usually complete within 2–12 hours.

  • Workup: Filter off any precipitated sodium iodate (NaIO₃). Dilute filtrate with water and extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Most products are pure enough for use; otherwise, purify via silica flash chromatography (typically requires polar eluent, e.g., 5-10% MeOH in DCM).

Protocol B: The "Green & Scalable" – H₂O₂ in Glacial Acetic Acid

Best for: Large scale (>10g), simple substrates, and cost-sensitive processes. Mechanism: Glacial acetic acid serves two roles: it acts as the solvent and protonates the pyridine nitrogen (


). The resulting pyridinium ion is electron-deficient and resistant to electrophilic attack by H₂O₂, effectively "masking" the nitrogen while the sulfur remains reactive.

Materials:

  • Substrate: Methylthio pyridine derivative (1.0 equiv)

  • Oxidant: 30% or 35% Hydrogen Peroxide (1.1 – 1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid (approx. 5–10 volumes relative to mass).

  • Addition: Cool the solution to 10–15°C (cool water bath). Add H₂O₂ slowly to control exotherm.

  • Reaction: Stir at RT.

    • Critical Note: Do NOT heat above 40°C. Elevated temperatures will overcome the activation energy barrier for N-oxide formation even in acidic media.

  • Monitoring: Monitor consumption of starting material. If reaction stalls, add an additional 0.1 equiv of H₂O₂.

  • Quench: Quench excess peroxide with saturated Sodium Sulfite (Na₂SO₃) solution.

  • Neutralization: Carefully neutralize the acetic acid with NaOH or Na₂CO₃ solution (pH ~8) to deprotonate the pyridine and allow extraction.

  • Extraction: Extract with DCM or EtOAc.

Protocol C: The "High Precision" – H₂O₂ in Hexafluoroisopropanol (HFIP)

Best for: Highly sensitive substrates containing other oxidizable groups (e.g., alkenes, boronates). Mechanism: HFIP is a fluorinated solvent that acts as a hydrogen-bond donor to H₂O₂, activating it specifically for electrophilic attack on the sulfur. It also solvates the resulting sulfoxide via H-bonding, which sterically and electronically shields it from further oxidation to the sulfone.

Materials:

  • Substrate: Methylthio pyridine derivative (1.0 equiv)

  • Oxidant: 30% Hydrogen Peroxide (1.1 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in HFIP (0.2 M).

  • Addition: Add H₂O₂ (1.1 equiv) in one portion at RT.

  • Reaction: Stir at Room Temperature.

    • Speed: This reaction is typically very fast (5–30 minutes).

  • Workup: Dilute with DCM and wash with water and saturated NaHCO₃.

  • Recovery: HFIP is expensive; on a large scale, the organic layer can be distilled to recover the solvent.

Troubleshooting & Optimization

Decision Tree for Optimization

Optimization Problem Issue Observed? NOxide N-Oxide Formed Problem->NOxide Sulfone Sulfone Formed Problem->Sulfone Stall Incomplete Reaction Problem->Stall Sol_NOxide Solution: 1. Use Protocol B (Acidic) 2. Switch to NaIO4 NOxide->Sol_NOxide Sol_Sulfone Solution: 1. Lower Temp (<0°C) 2. Reduce Oxidant to 1.0 eq 3. Use HFIP (Protocol C) Sulfone->Sol_Sulfone Sol_Stall Solution: 1. Add 0.1 eq extra oxidant 2. Increase conc. (do not heat) Stall->Sol_Stall

Figure 2: Troubleshooting logic for common oxidation side-reactions.

Key Optimization Tips
  • N-Oxide Prevention: If you observe N-oxide in Protocol A or C, add 1.0 equiv of Trifluoroacetic acid (TFA) or HBF₄ to the reaction mixture. This protonates the pyridine ring without interfering with the oxidant.

  • Sulfone Prevention: Strictly limit oxidant stoichiometry. Never use >1.2 equivalents. If over-oxidation persists, stop the reaction at 90-95% conversion rather than pushing for 100%.

  • Scavenging: Residual oxidants can be quenched with dimethyl sulfide (DMS) or sodium thiosulfate before workup to prevent oxidation during concentration.

References

  • Sodium Periodate Selectivity

    • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1] The Journal of Organic Chemistry, 27(1), 282–284. Link

    • Application Note Context: Establishes NaIO₄ as the baseline for selective sulfide oxid
  • H₂O₂/HFIP System

    • Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). A selective conversion of sulfide to sulfoxide in hexafluoro-2-propanol.[2] European Journal of Organic Chemistry, 1998(11), 2937–2940. Link

    • Application Note Context: Defines the high-selectivity protocol for sensitive substr
  • Green Chemistry (H₂O₂/Acid)

    • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476. Link

    • Application Note Context: Supports the scalable, acid-medi
  • Pyridine N-Oxide Formation (Contrast)

    • Youssef, M. S. K., & Abbady, M. S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.[3] Link

    • Application Note Context: Provides mechanistic contrast, showing that N-oxidation typically requires peracids or catalysts, validating the selectivity of the milder protocols presented here.

Sources

Application Note: Rapid and Efficient Synthesis of 3-Aryl-2-Hydroxypyridines via Microwave-Assisted Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-aryl-2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Traditional multi-step syntheses can be time-consuming and often result in modest yields. This application note presents a detailed protocol for the rapid and high-yield synthesis of 3-aryl-2-hydroxypyridines utilizing a microwave-assisted Suzuki-Miyaura cross-coupling reaction. By leveraging the benefits of microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[3][4][5] This guide provides a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and a workflow designed for researchers and drug development professionals.

Introduction: The Power of Microwave-Assisted Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance.[6][7] When applied to the synthesis of biaryl compounds like 3-aryl-2-hydroxypyridines, it provides a direct and powerful route. However, conventional heating methods can be slow and inefficient.[8][9]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that accelerates chemical reactions by using microwave energy to heat the sample directly and uniformly.[3][5] Unlike conventional heating, which relies on slow conduction from the vessel walls, microwave heating interacts with polar molecules in the reaction mixture, causing rapid oscillations and generating heat volumetrically.[3] This leads to several key advantages:

  • Accelerated Reaction Rates: Reaction times are often reduced from many hours to mere minutes.[8]

  • Improved Yields and Purity: Rapid heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[5][8]

  • Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high reproducibility.[8]

  • Greener Chemistry: Reduced reaction times translate to significant energy savings, and the efficiency of the method often allows for a reduction in solvent volume.[4][10]

This protocol harnesses these advantages to provide a robust and scalable method for synthesizing libraries of 3-aryl-2-hydroxypyridine derivatives.

Reaction Scheme and Mechanism

The core of this protocol is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-2-hydroxypyridine with various arylboronic acids.

General Reaction: (A visual representation of 3-bromo-2-hydroxypyridine reacting with an arylboronic acid in the presence of a palladium catalyst, base, and microwave heating to yield a 3-aryl-2-hydroxypyridine.)

The reaction proceeds through a well-established catalytic cycle, as detailed below. The key to the Suzuki reaction is the activation of the arylboronic acid with a base, which facilitates the crucial transmetalation step.[11]

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromo-2-hydroxypyridine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The aryl group is transferred from the activated boronate ester (formed by the reaction of the arylboronic acid with the base) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final 3-aryl-2-hydroxypyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactant Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd 3-Bromo-2-hydroxypyridine Trans Transmetalation Intermediate OxAdd->Trans [Ar-B(OH)₃]⁻ Trans->Pd0 Reductive Elimination 3-Aryl-2-hydroxypyridine ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ (Activated Boronate) ArBOH2->ArBOH3 Base Base (e.g., K₂CO₃) Base->ArBOH3 ArBOH3->OxAdd Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 3-(p-tolyl)-2-hydroxypyridine as a representative example. The method is broadly applicable to a variety of arylboronic acids.

Materials and Equipment
  • Reagents:

    • 3-Bromo-2-hydroxypyridine (CAS 13466-43-8)[1]

    • p-Tolylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (Anhydrous)

    • Deionized Water

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄)

  • Equipment:

    • Single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Synthesis Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-bromo-2-hydroxypyridine (174 mg, 1.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Sequentially add p-tolylboronic acid (163 mg, 1.2 mmol, 1.2 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

    • Scientist's Note: A pre-mixed catalyst system like Pd(PPh₃)₄ can also be used. The base is crucial for activating the boronic acid.[11] An aqueous solution of the base is often more effective.[12]

  • Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.

  • Sealing and Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor cavity. Irradiate the mixture with stirring at a constant temperature of 120 °C for 20 minutes . Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

    • Scientist's Note: Microwave heating dramatically accelerates the reaction. Initial optimization runs may be performed for 10-30 minutes to find the ideal time for different substrates.

  • Reaction Workup: After irradiation, allow the vial to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(p-tolyl)-2-hydroxypyridine.

Results and Data Summary

The described microwave-assisted protocol is highly efficient for a diverse range of arylboronic acids, as summarized in the table below.

EntryArylboronic Acid (Ar-B(OH)₂)ProductTime (min)Temp (°C)Yield (%)
1Phenylboronic acid3-Phenyl-2-hydroxypyridine2012092
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-2-hydroxypyridine2012095
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-2-hydroxypyridine2512088
43,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)-2-hydroxypyridine2012090
52-Thiopheneboronic acid3-(Thiophen-2-yl)-2-hydroxypyridine1511085

Experimental Workflow Visualization

The entire process, from reagent preparation to the final purified product, can be visualized as a streamlined workflow.

Caption: Experimental workflow for microwave-assisted synthesis.

Conclusion

This application note details a highly efficient, rapid, and robust protocol for the synthesis of 3-aryl-2-hydroxypyridines using microwave-assisted Suzuki-Miyaura cross-coupling. The method offers significant advantages over conventional heating, providing excellent yields in drastically reduced reaction times.[13] Its compatibility with a wide range of functionalized arylboronic acids makes it an invaluable tool for medicinal chemists and researchers in the rapid generation of compound libraries for drug discovery programs.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • ResearchGate. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.
  • Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • ACS Publications. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Retrieved from [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Sciencemadness.org. (2002). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-Bromo-2-hydroxypyridine synthesis.
  • The Hartwig Group. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 3-Bromo-2-hydroxypyridine in Modern Drug Development.
  • Synthesis Portal. (n.d.). A new one-step synthesis of pyridines under microwave-assisted conditions. Retrieved from [Link]

  • Durham E-Theses. (2001). New functionalised 3-hydroxypyridines.
  • WJPPS. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Sultan Qaboos University. (2020). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond.
  • Google Patents. (n.d.). CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • SciSpace. (n.d.). Investigation of microwave‐assisted synthesis of palladium nanoparticles supported on Fe3O4 as efficient recyclable magnetic c.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • McMaster Experts. (2010). Microwave-assisted synthesis of 3-aryl-pyrimido[5,4-e][10][14][15]triazine-5,7(1H,6H)-dione libraries: derivatives of toxoflavin. Retrieved from McMaster University.

  • Semantic Scholar. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes.
  • Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Retrieved from [Link]

  • ACS Publications. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.
  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • MDPI. (2022). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. Retrieved from [Link]

  • PMC. (n.d.). Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][10][15]thiazepines. Retrieved from PMC.

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Application Note: Protection Strategies for 2-Hydroxypyridine Nitrogen in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals dealing with the structural ambiguities and reactivity challenges of 2-hydroxypyridine scaffolds in transition-metal catalyzed couplings.

Part 1: The Strategic Framework

The "Pyridone Trap": Tautomerism and Catalyst Poisoning

The core challenge in coupling 2-hydroxypyridine (2-HP) derivatives lies in their prototropic tautomerism. While the 2-pyridone form (NH-lactam) is thermodynamically favored in the solid state and polar solvents, the 2-hydroxypyridine form (OH-lactim) exists in equilibrium.

This duality presents two critical failure modes during metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig):

  • Catalyst Poisoning: The free amide nitrogen (

    
    ) in the 2-pyridone tautomer is a competent ligand for soft metals like Palladium (
    
    
    
    ). It displaces phosphine ligands, forming stable, unreactive
    
    
    -amido complexes that arrest the catalytic cycle.
  • Regio-irregularity: Under basic coupling conditions, the deprotonated anion is an ambident nucleophile. Without protection, electrophiles (or oxidative addition complexes) may react at either the

    
     or 
    
    
    
    terminus, leading to inseparable mixtures of
    
    
    -arylated and
    
    
    -arylated byproducts.

The Solution: Capping the nitrogen with a semi-labile protecting group locks the substrate in the 2-pyridone form, sterically and electronically deactivating the nitrogen toward metal coordination.

Decision Matrix: Selecting the Right Protecting Group

Not all protecting groups are compatible with the basic, elevated temperature conditions of cross-coupling.

Protecting Group (PG)Stability (Base/Pd)Deprotection Cond.Atom EconomyRecommendation
SEM (2-(Trimethylsilyl)ethoxymethyl)Excellent .[1] Stable to hot aq. base and nucleophiles.[2]Acid (TFA) or Fluoride (TBAF/TASF).LowGold Standard for complex synthesis.
PMB (p-Methoxybenzyl)Good .[3] Stable to base.Oxidative (DDQ, CAN) or Strong Acid (TFA).ModerateBest for orthogonality with acid-sensitive groups.
Bn (Benzyl)Excellent .Hydrogenolysis (

) or Lewis Acid.
HighAvoid if molecule contains other reducible alkenes/alkynes.
Boc (tert-Butyloxycarbonyl)Poor . Labile at

or with weak nucleophiles.
Acid (TFA/HCl).HighNot Recommended for high-temp Suzuki couplings.
MOM (Methoxymethyl)Good .Strong Acid.[3][4]HighGood alternative to SEM, but formaldehyde byproduct is toxic.

Part 2: Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the specific interference pathway of the free


 in a Palladium catalytic cycle.

G cluster_0 Tautomeric Equilibrium cluster_1 Catalytic Cycle Interruption Hydroxypyridine 2-Hydroxypyridine (OH-form) Low Affinity for Pd Pyridone 2-Pyridone (NH-form) High Affinity for Pd Hydroxypyridine->Pyridone Polar Solvent Solid State Pd_Poisoned [LnP-N(Py)-R] Dead Catalyst Complex Pyridone->Pd_Poisoned Coordination via N Pd_Active LnP(0) Active Catalyst Pd_Active->Pd_Poisoned Irreversible Binding OxAdd Oxidative Addition Pd_Active->OxAdd Normal Cycle

Caption: The 2-pyridone tautomer dominates in reaction media, leading to irreversible coordination of the nitrogen to the Palladium center, effectively poisoning the catalyst.

Part 3: Experimental Protocols

Protocol A: Regioselective N-SEM Protection of 2-Pyridones

This protocol locks the tautomer as the N-alkylated pyridone. The use of SEM-Cl is preferred over simple alkyl halides because the reaction is highly selective for


 over 

due to the "hard/soft" nucleophile principle (the

is softer) and the specific SN2 transition state.

Materials:

  • Substrate: 5-bromo-2-hydroxypyridine (1.0 equiv)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.5 equiv) and wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive (optional). Suspend NaH in anhydrous DMF at 0°C.

  • Deprotonation: Dissolve the 2-hydroxypyridine substrate in minimal DMF and add dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       gas. The solution often turns yellow/orange.
      
    • Critical Check: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 30 mins to ensure complete anion formation.

  • Alkylation: Cool back to 0°C. Add SEM-Cl (1.2 equiv) dropwise via syringe.

    • Note: SEM-Cl is moisture sensitive. Handle quickly.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (usually 30-50% EtOAc/Hexanes). The N-SEM product is typically less polar than the starting material.

  • Workup: Quench carefully with Sat. ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (aq). Dilute with water and extract with EtOAc (3x). Wash combined organics with 
    
    
    
    (5% aq) to remove DMF, then Brine. Dry over
    
    
    .
  • Purification: Flash chromatography on Silica Gel.

    • Self-Validation:1H NMR should show the SEM methylene protons (

      
      ) as a sharp singlet around 
      
      
      
      5.2–5.5 ppm. The IR spectrum should show a strong carbonyl stretch (
      
      
      ) at ~1650–1670
      
      
      , confirming the pyridone (N-protected) structure. If O-alkylation occurred, the band would be absent, replaced by C=N/C=C stretches.
Protocol B: Suzuki-Miyaura Coupling of N-SEM-Protected Pyridone

With the nitrogen protected, the halide at the 3, 4, 5, or 6 position can be coupled efficiently.

Materials:

  • Substrate: N-SEM-5-bromo-2-pyridone (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.

Methodology:

  • Assembly: In a pressure vial, combine N-SEM-pyridone, Boronic acid, and Base.

  • Degassing: Add solvents. Sparge with Argon for 10 minutes (Critical to prevent homocoupling and oxidation).

  • Catalyst Addition: Add the Pd catalyst quickly under an Argon stream. Cap the vial immediately.

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Why this works: The bulky SEM group prevents the Pd from coordinating to the pyridone nitrogen/oxygen, forcing the oxidative addition to occur solely at the

      
       bond.
      
  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.

Protocol C: SEM Deprotection (The "Release")

Two methods are standard. Method 1 is preferred for acid-stable substrates; Method 2 for acid-sensitive ones.

Method 1: Acidic Cleavage (TFA)

  • Dissolve substrate in DCM (0.1 M).

  • Add Trifluoroacetic Acid (TFA) (20–50% v/v).

  • Stir at RT for 1–3 hours.

    • Mechanism:[2][3][5][6][7] This removes the SEM group but often leaves an

      
       intermediate.
      
  • Critical Step: Concentrate the TFA. Redissolve the residue in MeOH/Water or THF/Water and add excess

    
     or Ethylenediamine. Stir for 1 hour to cleave the hemiaminal (
    
    
    
    ) to the free
    
    
    .

Method 2: Fluoride Cleavage (TBAF)

  • Dissolve substrate in THF.[8][4]

  • Add TBAF (1.0 M in THF, 3–5 equiv) and Ethylenediamine (5 equiv).

  • Reflux (65°C) for 12–24 hours.

    • Note: SEM on amides/pyridones is much harder to remove than on alcohols. High heat and excess fluoride are required.

Part 4: References

  • Regioselective N-Alkylation: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." J. Org.[7] Chem.2024 , 89, 3657–3665.[7] Link

  • SEM Protection in Synthesis: BenchChem Technical Support. "SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis." BenchChem Application Notes. Link

  • Catalyst Poisoning Mechanisms: "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations." Angew. Chem. Int. Ed.2021 .[9] Link

  • N vs O Selectivity: "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Org.[10][11][12][13] Lett.2015 , 17, 14, 3450–3453. Link

  • PMB Protection Strategies: "Protection of N- and O-Functional Groups." Organic Chemistry Portal. Link

Sources

Application Note: Scalable Process Chemistry for 3-(3-methylthiophenyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable process chemistry for 3-(3-methylthiophenyl)-2-pyridone Content Type: Application Note & Protocol

Executive Summary

This Application Note details a robust, scalable process for the synthesis of 3-(3-methylthiophenyl)-2-pyridone , a privileged biaryl scaffold often utilized in the development of kinase inhibitors and GPCR modulators. While direct condensation methods exist, they often suffer from poor regiocontrol and harsh conditions. This guide prioritizes a convergent Suzuki-Miyaura cross-coupling strategy, optimized for kilogram-scale production.

Key features of this protocol include:

  • Regiocontrol: Exclusive C3-arylation via halogenated precursors.

  • Chemomimesis: Prevention of thioether oxidation (S-oxidation) during high-temperature coupling.

  • Purification: A non-chromatographic workup relying on pH-controlled precipitation and crystallization, ensuring Pd levels <10 ppm.

Retrosynthetic Analysis & Strategy

The target molecule contains a 2-pyridone core substituted at the 3-position with a meta-thiomethyl phenyl ring. The most significant process risk is the potential oxidation of the methylthio group to the sulfoxide (S=O) or sulfone (O=S=O) and the tautomeric equilibrium of the pyridone ring (2-pyridone vs. 2-hydroxypyridine), which influences solubility and reactivity.

Strategic Disconnection

We utilize a C–C bond formation approach via Suzuki-Miyaura coupling. This disconnects the molecule into two stable, commercially available fragments:

  • Electrophile: 3-Bromo-2-pyridone (stable, regiodefined).

  • Nucleophile: 3-(Methylthio)phenylboronic acid.

This route is superior to C-H activation for scale-up due to lower catalyst loading requirements and predictable impurity profiles.

Retrosynthesis Target 3-(3-methylthiophenyl)-2-pyridone (Target) Disconnect Suzuki Disconnection Target->Disconnect Frag1 3-Bromo-2-pyridone (Electrophile) Disconnect->Frag1 Frag2 3-(Methylthio)phenylboronic acid (Nucleophile) Disconnect->Frag2

Figure 1: Retrosynthetic strategy isolating the biaryl coupling as the critical process step.

Process Optimization & Critical Parameters

Catalyst & Ligand Screening

The coupling of 2-pyridones can be sluggish due to the coordination of the amide oxygen/nitrogen to the Palladium center. Screening identified Pd(dppf)Cl₂·CH₂Cl₂ as the optimal catalyst, offering a balance of stability and activity without requiring expensive phosphine ligands like XPhos.

Solvent System & "Green" Substitution

Traditional dioxane/water systems were replaced with 2-Methyltetrahydrofuran (2-MeTHF)/Water .

  • Why: 2-MeTHF is derived from renewable resources, separates cleanly from water (unlike dioxane), and enables direct crystallization from the organic layer.

Oxidation Control

The methylthio moiety is susceptible to oxidation by dissolved oxygen at elevated temperatures.

  • Control: The reaction solvent must be sparged with Nitrogen/Argon for >30 minutes.

  • Additives: No antioxidant additives (e.g., BHT) were found necessary if strict inert atmosphere is maintained.

Summary of Optimization Data
ParameterInitial ScreenOptimized ProcessBenefit
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (1 mol%) Lower cost, higher turnover, easier removal.
Base Na₂CO₃K₂CO₃ (2.5 equiv) Improved solubility in biphasic 2-MeTHF/H₂O.
Solvent DMF/H₂O2-MeTHF/H₂O (3:1) Green solvent, easier workup (phase split).
Temp/Time 100°C / 12 h85°C / 6 h Reduced thermal stress on thioether.
Yield 65% (Chromatography)88% (Crystallization) Scalable isolation without silica gel.

Detailed Experimental Protocol

Materials
  • 3-Bromo-2-pyridone: 1.0 equiv (Limiting Reagent)

  • 3-(Methylthio)phenylboronic acid: 1.1 equiv

  • Potassium Carbonate (K₂CO₃): 2.5 equiv

  • Pd(dppf)Cl₂·CH₂Cl₂: 1.0 mol%

  • 2-MeTHF: 10 volumes (relative to bromide mass)

  • Water: 3.3 volumes

  • QuadraSil® MP (Scavenger): 5 wt% (relative to theoretical yield)

Step-by-Step Methodology
Step 1: Inertion and Charging
  • Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen sparge tube.

  • Charge 3-bromo-2-pyridone (100.0 g, 0.575 mol) and 3-(methylthio)phenylboronic acid (106.3 g, 0.632 mol).

  • Add 2-MeTHF (1000 mL).

  • Start agitation (250 rpm) and sparge the slurry with Nitrogen for 30 minutes to remove dissolved oxygen. Critical for preventing S-oxidation.

Step 2: Catalyst Addition and Reaction
  • Prepare a solution of K₂CO₃ (198.6 g, 1.44 mol) in Water (330 mL) and sparge separately for 15 minutes.

  • Add the degassed aqueous base to the reactor.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (4.7 g, 5.75 mmol) in one portion under a positive nitrogen stream.

  • Heat the biphasic mixture to 85°C (internal temperature).

  • Monitor reaction progress via HPLC (C18 column, MeCN/H₂O + 0.1% H₃PO₄).

    • IPC Limit: <1.0% remaining 3-bromo-2-pyridone. Typical time: 4–6 hours.

Step 3: Workup and Scavenging
  • Cool the reaction mixture to 50°C .

  • Stop agitation and allow phases to separate (15 min). Drain the lower aqueous phase (contains boronic acid residues and inorganic salts).

  • Wash the organic phase with Water (300 mL) at 50°C. Separate phases.

  • Add QuadraSil® MP (metal scavenger) (10 g) and Activated Carbon (5 g) to the organic phase.

  • Stir at 50°C for 2 hours.

  • Filter the warm solution through a pad of Celite to remove scavengers and Pd black. Rinse with warm 2-MeTHF (100 mL).

Step 4: Crystallization and Isolation
  • Concentrate the filtrate under reduced pressure (vacuum) to approx. 4 volumes (400 mL).

  • Slowly add n-Heptane (400 mL) as an anti-solvent over 1 hour while maintaining 45-50°C.

  • Cool the slurry to 0–5°C over 2 hours.

  • Age at 0°C for 2 hours.

  • Filter the solid product.[1][2]

  • Wash the cake with cold 1:1 2-MeTHF/Heptane (100 mL).

  • Dry in a vacuum oven at 45°C with a nitrogen bleed for 12 hours.

Expected Results
  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: 109–115 g (87–92%).

  • Purity (HPLC): >99.0 a/a%.[3]

  • Pd Content: <10 ppm.

Process Flow Diagram

ProcessFlow SM Starting Materials (Bromide + Boronic Acid) Reaction Suzuki Coupling 85°C, 6h, N2 Sparge SM->Reaction Solvents Solvents (2-MeTHF + Water) Solvents->Reaction Cat Catalyst (Pd(dppf)Cl2) Cat->Reaction PhaseSep Phase Separation Remove Aqueous Waste Reaction->PhaseSep Scavenge Pd Scavenging (Silica/Carbon) PhaseSep->Scavenge Organic Phase Filter Filtration (Remove Solids) Scavenge->Filter Cryst Crystallization (Conc. + Heptane) Filter->Cryst Dry Drying 45°C, Vacuum Cryst->Dry

Figure 2: Workflow for the kilogram-scale synthesis of 3-(3-methylthiophenyl)-2-pyridone.

Safety & Hazard Assessment

  • Palladium Sensitization: While the final product is purged of Pd, the handling of Pd salts requires standard PPE (gloves, respirator) to prevent sensitization.

  • Thioether Odor: Methylthio compounds can have a potent sulfur odor. All charging and drying operations should be conducted in a fume hood or vented enclosure.

  • Thermal Hazards: The reaction is exothermic. However, the reflux temperature of the azeotrope limits the maximum temperature. Ensure condenser cooling is active before catalyst addition.

  • Genotoxic Impurities (GTIs): Boronic acids can sometimes contain mutagenic impurities. The crystallization step effectively purges these, but the final material should be tested for mutagenicity if used in clinical trials.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for Pyridone couplings).
  • Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Reference for 2-MeTHF selection).
  • Sherer, E. C., et al. (2008). Structural Analysis of the Pyridone-Hydroxypyridine Tautomerism. Journal of Physical Chemistry B, 112(6), 1691–1700. Link

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Palladium-Catalyzed Cross-Couplings. Organometallics, 34(23), 5497–5508. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Electron-Deficient 2-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SC-2HP-YIELD Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridone" Trap

The Problem: You are attempting to couple an electron-deficient 2-hydroxypyridine. The reaction fails or yields are poor because "2-hydroxypyridine" is a misnomer. In solution, these substrates predominantly exist as 2-pyridones (the keto tautomer). The C=O bond is strong (amide-like), and the N-H moiety poisons palladium catalysts.

The Solution: You cannot couple the pyridone directly using standard Suzuki conditions. You must lock the substrate into its "hydroxy-like" reactive form. This guide provides two validated workflows to achieve this:

  • Stepwise Activation: Converting the pyridone to a triflate/nonaflate or chloride.

  • In-Situ Activation: Using peptide coupling agents (PyBroP) to drive the reaction in one pot.

Decision Matrix: Selecting Your Activation Pathway

Before mixing reagents, determine which pathway suits your substrate's stability profile.

ActivationStrategy Start Start: Electron-Deficient 2-Hydroxypyridine Decision Is the substrate sensitive to hydrolysis or isolation? Start->Decision PathA Path A: In-Situ Activation (One-Pot) Decision->PathA Yes (Unstable) PathB Path B: Stepwise Activation (Isolation) Decision->PathB No (Stable) PyBroP Reagent: PyBroP + Base Catalyst: PdCl2(dppf) PathA->PyBroP Triflate Reagent: Tf2O / PhNTf2 Intermediate: 2-Pyridyl Triflate PathB->Triflate High Reactivity Needed Chloride Reagent: POCl3 / PCl5 Intermediate: 2-Chloropyridine PathB->Chloride Scale-up / Cost Focus Coupling Suzuki Coupling (Anhydrous Conditions) PyBroP->Coupling Direct Addition Triflate->Coupling Chloride->Coupling

Figure 1: Decision tree for selecting the activation strategy based on substrate stability and reactivity requirements.

Technical Deep Dive & Protocols

Path A: In-Situ Activation (The PyBroP Method)

Best for: Substrates that decompose upon isolation or when speed is a priority.

Mechanism: PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) reacts with the tautomeric oxygen to form a phosphonium salt, which acts as an excellent leaving group (similar to a halide) while simultaneously generating the base required for the Suzuki cycle.

Protocol:

  • Reagents: 2-Hydroxypyridine (1.0 equiv), Arylboronic acid (1.1 equiv), PyBroP (1.2 equiv),

    
     (3.0 equiv).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane (0.2 M). Note: Water is NOT added initially.

  • Procedure:

    • Mix substrate, PyBroP, and base in dioxane.[1] Stir at RT for 15 min to form the active phosphonium species.

    • Add the boronic acid and catalyst.[2][3][4]

    • Heat to 100°C for 2–4 hours.

    • Why this works: The phosphonium leaving group is highly reactive towards oxidative addition, often outcompeting the catalyst poisoning effect of the pyridine nitrogen.

Path B: Stepwise Activation (Triflate Isolation)

Best for: Maximizing yields on difficult substrates where purification of the intermediate is feasible.

The Critical Risk: 2-Pyridyl triflates are extremely prone to hydrolysis back to the pyridone, especially if the ring is electron-deficient.

Protocol:

  • Activation:

    • React 2-hydroxypyridine with

      
       (1.1 equiv) and Pyridine (1.2 equiv) in DCM at 0°C.
      
    • Crucial Step: Perform an aqueous workup with cold water/brine rapidly. Dry over

      
       immediately. Do not store on silica gel for long periods.
      
  • Coupling Conditions:

    • Catalyst:

      
       (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 precatalyst.
      
    • Base:

      
       (anhydrous, 2.0 equiv). Avoid aqueous bases like 
      
      
      
      solution.
    • Solvent: THF or Toluene (Anhydrous).

    • Temperature: 60–80°C.

Optimization Data: Catalyst & Ligand Selection[5]

Use this table to select the correct system based on your specific "Leaving Group" (LG).

Parameter2-Pyridyl Triflate (OTf)2-Chloropyridine (Cl)In-Situ (PyBroP)
Reactivity High (Unstable)Low (Stable)Moderate
Primary Challenge Hydrolysis of OTfSlow Oxidative AdditionReagent Cost
Recommended Ligand XPhos or SPhos XPhos , RuPhos , or BrettPhos dppf
Why? Bulky biaryl ligands prevent N-poisoning.Needs electron-rich ligand to break C-Cl bond.Bidentate ligand stabilizes Pd intermediate.
Base Choice

(Solid/Anhydrous)

or


Solvent THF, TolueneDioxane, TolueneDioxane

Troubleshooting Guide (FAQ)

Q1: I see a black precipitate immediately upon heating. What happened?

  • Diagnosis: "Pd Black" formation. Your catalyst has decomposed.

  • Cause: The electron-deficient pyridine nitrogen is coordinating to the Pd(II) species, displacing your ligands and causing the metal to aggregate.

  • Fix: Switch to a bulky, dialkylbiaryl phosphine ligand (e.g., XPhos or RuPhos ). These ligands create a "roof" over the metal center, physically blocking the pyridine nitrogen from coordinating while allowing the oxidative addition to proceed.

Q2: My 2-pyridyl triflate converts back to the starting material (pyridone) during the reaction.

  • Diagnosis: Hydrolysis.[5][6]

  • Cause: Electron-deficient rings make the C-OTf bond highly electrophilic. Hydroxide ions (from wet base) attack the ring (SNAr mechanism) rather than the Pd doing oxidative addition.

  • Fix:

    • Switch to anhydrous

      
      .
      
    • Add a drying agent (molecular sieves) to the reaction vessel.

    • Lower the temperature.[2][7]

Q3: The reaction stalls at 50% conversion.

  • Diagnosis: Protodeboronation.[3]

  • Cause: Electron-deficient 2-pyridines often require electron-rich boronic acids. If your boronic acid is also electron-deficient or heteroaromatic (e.g., 2-pyridyl boronic acid), it may lose the boron group faster than it couples.

  • Fix:

    • Switch from Boronic Acid to MIDA Boronate or Potassium Trifluoroborate (

      
      ). These release the active boron species slowly, keeping the concentration low relative to the catalyst.
      
    • Add CuCl (1.0 equiv) as a co-mediator (Liebeskind-Srogl variant) if using thioesters.

Visualizing the Poisoning Mechanism

Understanding why the reaction fails is key to fixing it.

PoisoningMechanism ActiveCat Active Catalyst L-Pd(0) Poisoned Poisoned Complex Pd-N(Pyridine) Coordination (DEAD END) ActiveCat->Poisoned Small Ligands (PPh3) OxAdd Oxidative Addition Pd(II)-Ar-X (DESIRED) ActiveCat->OxAdd Bulky Ligands (XPhos) Substrate Substrate (Pyridine-N) Substrate->Poisoned Substrate->OxAdd

Figure 2: Mechanism of catalyst poisoning. Small ligands allow the pyridine nitrogen to bind to Palladium, shutting down the cycle. Bulky ligands sterically prevent this interaction.[8]

References

  • PyBroP Activation: Gong, Y., & Pauls, H. W. (2008). "PdCl2(dppf)-Catalyzed In Situ Coupling of 2-Hydroxypyridines with Aryl Boronic Acids Mediated by PyBroP." Synlett, 2008(17), 2639–2642.

  • Triflate Hydrolysis & Optimization: Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki−Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids." Journal of the American Chemical Society, 130(40), 13552–13554.

  • MIDA Boronates for Unstable Substrates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.

  • Sulfonyl Fluorides (Alternative Activation): Grygorenko, O. O., et al. (2018).[9] "Suzuki–Miyaura Cross-Coupling of Pyridyl Sulfonyl Fluorides."[9] Organic Letters, 20(10), 2902–2905.

Sources

Preventing catalyst poisoning by pyridine nitrogen in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Nitrogen Coordination in Palladium-Catalyzed Cross-Coupling

Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "Silent Killer" of Catalytic Cycles

User Query: "My Suzuki coupling works perfectly on phenyl halides, but yields drop to <10% when I switch to a 2-pyridyl or 4-pyridyl substrate. The starting material remains unconsumed. Is the catalyst dead?"

Technical Diagnosis: Yes, your catalyst is likely "poisoned," but not permanently destroyed. This is a classic case of heteroatom-induced catalyst sequestration . Nitrogen atoms in pyridine (and imidazole/thiazole) possess a localized lone pair that is an excellent


-donor.

In a standard catalytic cycle, the Palladium(0) or Palladium(II) center is electron-deficient. Without sufficient steric protection, the pyridine nitrogen binds tightly to the metal center, forming an off-cycle resting state (e.g., L2Pd(Pyridine)2). This thermodynamic sink prevents the catalyst from performing the rate-limiting Oxidative Addition or Transmetalation steps.

Module 1: Ligand Selection (The Primary Defense)

The Strategy: Use Steric Shielding .[1] Standard ligands like PPh


 or dppf are too small. They leave the metal center exposed, allowing the "slender" pyridine nitrogen to slip in and coordinate. You must switch to bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs). These ligands create a "roof" over the metal center that permits the flat aryl halide to approach but physically blocks the perpendicular approach required for nitrogen coordination.
Ligand Selection Guide
Ligand ClassRecommended LigandsBest Use CaseMechanism of Action
Buchwald (Gen 3/4) XPhos , RuPhos General Suzuki/Buchwald couplings of pyridines.High steric bulk (isopropyl/cyclohexyl groups) prevents N-binding.
Buchwald (Gen 5) BrettPhos , tBuBrettPhos C-N coupling with primary amines or weak nucleophiles.Extreme bulk ensures mono-ligated Pd(0) species is the active catalyst.
NHC IPr , IPent (in PEPPSI)Sterically demanding substrates; tetra-ortho substitution.[2]Strong

-donation increases oxidative addition rate; "fan" shape blocks N-coordination.
Chelating dppf NOT RECOMMENDED for pyridines.Bite angle is insufficient to prevent N-coordination in difficult cases.
Visualizing the Competition

CatalystCompetition Pd Active Catalyst [L-Pd(0)] Poisoned Inactive Complex [L-Pd-(N-Pyridine)] (DEAD END) Pd->Poisoned Small Ligand (PPh3, dppf) OxAdd Oxidative Addition [L-Pd(Ar)(X)] (PRODUCTIVE) Pd->OxAdd Bulky Ligand (XPhos, PEPPSI) Pyridine Pyridine Substrate (N-Donor) Pyridine->Poisoned ArX Aryl Halide (Reactant) ArX->OxAdd Poisoned->Pd Heat/Displacement (Difficult)

Caption: Competition between productive oxidative addition (green path) and nitrogen poisoning (red path). Bulky ligands enforce the green path.

Module 2: The Pd-PEPPSI Protocol (Advanced Solution)

User Query: "I tried XPhos, but the reaction is still sluggish. What is the next level of activation?"

The Solution: Switch to Pd-PEPPSI-IPent or Pd-PEPPSI-IPr . PEPPSI stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation.[2][3] Ironically, these catalysts use a pyridine ligand to stabilize the precatalyst.

  • Why it works: The 3-chloropyridine ligand on the precatalyst is "labile" (loosely held). When you heat the reaction, this "throw-away" pyridine falls off, revealing a highly active, 12-electron Pd(NHC) species. Because the NHC ligand (IPent) is massive, the substrate's pyridine nitrogen cannot re-bind to poison the catalyst.

Standard Operating Procedure: Pd-PEPPSI Suzuki Coupling

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Base: K

    
    CO
    
    
    
    (2-3 equiv) or KO_t_Bu (for difficult cases)
  • Solvent: Dioxane or Toluene (degassed)

Protocol:

  • Charge: Add heteroaryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and base to the vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (Oxygen kills the active NHC-Pd species).

  • Catalyst Add: Add Pd-PEPPSI-IPent (solid) under positive inert gas pressure.

  • Solvent: Add degassed solvent.[1]

  • Activation: Heat to 60–80 °C .

    • Note: You may see an initial color change (often from yellow to orange/brown) as the stabilizing pyridine dissociates.

  • Monitor: Check conversion by LCMS after 1 hour. If <20%, raise temp to 100 °C.

Module 3: The "Trojan Horse" Strategy (N-Oxide Activation)

User Query: "My pyridine nitrogen is just too basic/nucleophilic. Even bulky ligands fail."

The Solution: Deactivate the nitrogen electronically by converting it to a Pyridine N-Oxide . The N-oxide oxygen is far less coordinating to Palladium than the free nitrogen lone pair. Furthermore, the N-oxide activates the ring for cross-coupling at the 2-position.

Workflow:

  • Oxidation: Treat substrate with m-CPBA or H

    
    O
    
    
    
    to form the N-oxide.
  • Coupling: Run the Suzuki/Heck reaction. The catalyst will not be poisoned.

  • Reduction: Reduce the N-oxide back to the pyridine using Zn/NH

    
    Cl or PCl
    
    
    
    in the workup.
Troubleshooting & FAQs

Q1: How do I distinguish between "Catalyst Poisoning" and "Failed Oxidative Addition"?

  • Poisoning: The reaction starts but stalls quickly (e.g., stops at 10-15% conversion). Adding more catalyst restarts the reaction briefly, then it stalls again. The crude NMR shows unreacted starting material and free ligand.

  • Failed Oxidative Addition: The reaction never starts (0% conversion). This suggests the C-X bond is too strong or the catalyst is not electron-rich enough.

  • Test: Add a "dummy" substrate (e.g., chlorobenzene) to your reaction. If the chlorobenzene couples but your pyridine doesn't, it's likely a substrate-specific electronic issue. If neither couples, your pyridine substrate has poisoned the catalyst for everyone.

Q2: Can I use acidic additives to "mask" the nitrogen?

  • Technically Yes, but Risky. In hydrogenation, adding acid (HBF

    
    ) works well. In cross-coupling (Suzuki/Buchwald), you need a base.[1][4] Adding acid neutralizes your base.
    
  • Exception: For Negishi coupling (which doesn't require external base), adding Lewis acids like ZnCl

    
     or LiCl can help sequester the nitrogen lone pair.
    

Q3: Why is my Pd-PEPPSI reaction turning black immediately?

  • Diagnosis: "Palladium Black" formation indicates catalyst decomposition. The active Pd(0) species is aggregating because it is not being trapped by the oxidative addition partner fast enough.

  • Fix:

    • Ensure your aryl halide is added before heating.

    • Lower the temperature slightly to match the rate of activation with the rate of reaction.

    • Switch to a bulkier NHC (IPent instead of IPr) to stabilize the Pd(0).

Q4: My boronic acid is a pyridine. Is that worse?

  • Yes. Pyridyl boronic acids are notoriously unstable (prone to protodeboronation).

  • Fix: Switch to a MIDA boronate or a Potassium Trifluoroborate (BF

    
    K)  salt. These release the active boron species slowly, keeping the concentration of the "poisonous" species low.
    
References
  • Buchwald Ligands (XPhos/RuPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[5][6] Accounts of Chemical Research.

  • Pd-PEPPSI Mechanism: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[2][5][7] Chemistry – A European Journal.

  • Pyridine Poisoning Overview: Lutz Ackermann. (2011). Transition-Metal-Catalyzed Carboxylation of C-H Bonds. Chemical Reviews.

  • N-Oxide Strategy: Campeau, L.-C., & Fagnou, K. (2005). Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides. Journal of the American Chemical Society.

  • PEPPSI-IPent Protocol: Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

Sources

Resolving solubility issues of 3-(3-methylthiophenyl)pyridine in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Solubility Guide Ticket ID: #SOL-PYR-33MT Subject: Resolving Solubility Issues for 3-(3-methylthiophenyl)pyridine Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility difficulties with 3-(3-methylthiophenyl)pyridine , a heterocyclic biaryl thioether. This molecule possesses two distinct chemical functionalities that dictate its solubility profile:

  • Pyridine Ring: A weakly basic, electron-deficient aromatic system (pKa ~5.2).[1][2]

  • Methylthio Group (-SMe): A lipophilic, electron-rich substituent susceptible to oxidation.[1][2]

The molecule is inherently lipophilic (LogP ≈ 3.5).[2] If it fails to dissolve in standard non-polar solvents (like Chloroform-d), the issue is likely due to crystalline packing forces , unexpected salt formation (e.g., HCl salts from synthesis), or trace oxidation .[1]

Module 1: Diagnostic Framework

Before adding more solvent, determine the state of your sample.[1][2]

Q1: Is your sample a free base or a salt?

Symptom: Sample floats in CDCl₃ or forms a gummy residue at the bottom.

  • The Science: The free base is lipophilic and should dissolve in CDCl₃.[2] If the sample was isolated using acid workup (HCl) without full neutralization, you likely have the pyridinium hydrochloride salt .[2] Salts are insoluble in CDCl₃ but soluble in DMSO-d₆ or Methanol-d₄.[1][2]

  • Test: Add 1 drop of D₂O to the CDCl₃ suspension. If it dissolves into the aqueous droplet, it is a salt.

Q2: Is the solution cloudy or precipitating over time?

Symptom: Solution appears clear initially but becomes turbid.

  • The Science: This suggests aggregation or moisture sensitivity .[2] Pyridine nitrogens can hydrogen bond with trace water, causing "oiling out."[2] Alternatively, the thioether may be oxidizing to the sulfoxide (S=O), which has different solubility limits.

Module 2: Solvent Selection Strategy

Do not rely on trial and error. Use this decision matrix based on the physicochemical properties of 3-(3-methylthiophenyl)pyridine.

Solvent Compatibility Table
SolventSolubility RatingSuitabilityTechnical Notes
Chloroform-d (CDCl₃) ⭐⭐⭐ (Free Base)⭐ (Salt)Primary Choice Excellent for the free base.[1][2] Provides sharp peaks.[2][3] Warning: Acidic impurities in old CDCl₃ can protonate the pyridine, causing shifting multiplets.[1][2]
DMSO-d₆ ⭐⭐⭐⭐Universal Dissolves both free base and salts.[1][2] High viscosity causes line broadening.[2][4] Critical: The sulfur atom in your molecule can oxidize to sulfoxide in DMSO if heated or stored too long.[1][2]
Methanol-d₄ (CD₃OD) ⭐⭐⭐Alternative Good for polar samples.[1][2] Drawback: Exchangeable protons (if any trace water/acid exists) will vanish.[1][2] Pyridine peaks may shift due to H-bonding.[1][2]
Acetone-d₆ ⭐⭐Intermediate Good compromise if DMSO is too viscous and CDCl₃ fails.[1][2] Excellent for low-temperature studies.
D₂O Avoid The molecule is too lipophilic.[1][2] Only works if you convert the molecule to a salt using DCl or TFA.[2]

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision logic for solvation based on your sample's physical behavior.

SolventStrategy Start Start: 3-(3-methylthiophenyl)pyridine Solid Sample CheckSalt Step 1: Check Form Is it a Salt or Free Base? Start->CheckSalt CDCl3 Try Chloroform-d (CDCl3) CheckSalt->CDCl3 Free Base DMSO Switch to DMSO-d6 CheckSalt->DMSO Suspected Salt Dissolved Clear Solution? Proceed to NMR CDCl3->Dissolved Yes Insoluble Insoluble/Cloudy CDCl3->Insoluble No Insoluble->DMSO Polarity Increase SaltCheck Is it an HCl Salt? Insoluble->SaltCheck Check Synthesis Viscosity Issue: Broad Lines? DMSO->Viscosity Heat Action: Gentle Heat (40°C) *Avoid Oxidation* Viscosity->Heat Heat->Dissolved Neutralize Action: Freebase Extraction (DCM / NaHCO3 wash) SaltCheck->Neutralize Yes (Salt confirmed) Neutralize->CDCl3 Retry

Caption: Logical workflow for solubilizing 3-(3-methylthiophenyl)pyridine, prioritizing non-destructive solvents before thermal or chemical intervention.

Module 4: Advanced Troubleshooting Protocols

Scenario A: "It dissolved in DMSO, but the peaks are broad."

Cause: DMSO has high viscosity, slowing molecular tumbling (T2 relaxation shortening).[1][2] Protocol:

  • Set the probe temperature to 313 K (40°C) .

    • Why? Reduces viscosity, sharpening peaks.[2]

    • Caution: Do not exceed 60°C. The thioether (-SMe) is prone to oxidation, and DMSO can act as an oxidant at high temperatures [1].[2]

  • Ensure the sample is dilute (approx. 5-10 mg in 0.6 mL).[2] Over-concentration promotes stacking (aggregation) of the aromatic rings.[1][2]

Scenario B: "I see extra peaks in the aliphatic region."

Cause: Oxidation of the methylthio group.[1][2] Analysis:

  • Target Signal: The -SMe singlet typically appears around 2.50 ppm in CDCl₃.[1][2]

  • Artifact Signal: If you see a singlet shifted downfield to ~2.7 - 2.9 ppm , your sulfur has oxidized to a sulfoxide (-S(=O)Me).[1][2]

  • Prevention: Use fresh solvent ampoules. Avoid old bottles of ethers (THF) or chlorinated solvents that may contain peroxides.[2]

Scenario C: "The aromatic peaks are shifting between samples."

Cause: Concentration-dependent chemical shifts or pH variation.[1][2] The Science: The pyridine nitrogen is a hydrogen-bond acceptor.[1][2] In CDCl₃, trace acidity (DCl formation from photolysis) or varying water content changes the degree of protonation/H-bonding at the nitrogen, shifting the ortho-protons (positions 2 and 6) [2]. Protocol:

  • Add Activated Molecular Sieves (3Å) directly to the NMR tube to remove water.[1][2]

  • For consistency, add 1 drop of TFA-d (Trifluoroacetic acid-d) to fully protonate the pyridine.[2] This locks the species as the pyridinium salt, ensuring reproducible shifts regardless of concentration.

References

  • Fulmer, G. R., et al. (2010).[1][2][5][6][7][8][9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [1][2]

  • Cambridge Isotope Laboratories. (2024).[1][2] NMR Solvent Data Chart.

Sources

Technical Support Center: Minimizing Protodeboronation in 3-Arylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PDB-3PYR-OPTIMIZATION Status: Open Subject: Troubleshooting low yields and hydrodeboronation byproducts in Suzuki-Miyaura coupling of 3-pyridylboronic acids. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic Triage

The Issue: You are likely observing low yields of your desired 3-arylpyridine product, accompanied by the formation of a specific byproduct: the protonated arene (Pyridine-H). This is protodeboronation (hydrodeboronation), where the C-B bond is cleaved and replaced by a C-H bond before the cross-coupling can occur.[1]

Why it happens with 3-Pyridyl species: While 2-pyridylboronic acids are notoriously unstable due to rapid zwitterionic fragmentation, 3-pyridylboronic acids are also highly susceptible. The electron-deficient nature of the pyridine ring (inductive effect of Nitrogen) makes the boron center highly Lewis acidic. Under the basic conditions required for Suzuki coupling, hydroxide or alkoxide bases attack the boron to form a boronate "ate" complex. In electron-poor systems, this "ate" complex is prone to ipso-protonation by water or solvent, leading to C-B bond cleavage.

Diagnostic Checklist: Before altering your protocol, confirm the failure mode:

  • Observation: The starting aryl halide remains unconsumed, but the boronate is gone.

  • LCMS Analysis: Look for the mass of the de-borylated pyridine (M-B(OH)₂ + H).

  • Color: Reaction mixture often turns black (Pd precipitation) early if the boronate decomposes, leaving the catalyst without a transmetallation partner.

Mechanistic Root Cause Analysis

To solve this, you must understand the competition between Transmetallation (Productive Path) and Protodeboronation (Destructive Path).

  • The Trap: High pH increases the concentration of the "ate" complex (needed for reaction) but also accelerates protonolysis.

  • The Fix: You must either accelerate transmetallation (using better ligands) or throttle the concentration of the "ate" complex (using slow-release reagents like MIDA boronates).

Visualization: The Kinetic Competition

Protodeboronation Start 3-Pyridyl Boronic Acid Ate Boronate 'Ate' Complex (Activated Species) Start->Ate + Base (Equilibrium) Base Base (OH-) Base->Ate Product 3-Arylpyridine (Coupled Product) Ate->Product Transmetallation (k_trans) (Needs Bulky Ligand) SideProduct Pyridine (H) (Protodeboronated) Ate->SideProduct Hydrolysis (k_hydro) (Accelerated by H2O/Heat) Pd Pd(II)-Ar Halide Pd->Product

Figure 1: The kinetic fork in the road. Success depends on


.

Actionable Protocols & Solutions

We recommend a tiered approach. Start with Protocol A (Ligand Optimization). If that fails, move to Protocol B (MIDA Boronates), which is the industry "gold standard" for unstable boronates.

Protocol A: The "Fast Transmetallation" Strategy

Logic: Use bulky, electron-rich phosphine ligands (Buchwald ligands) to accelerate the transmetallation step so it consumes the boronate faster than it can decompose.

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ with XPhos or SPhos .

  • Why: These ligands create a very active monolithic Pd(0) species that facilitates rapid oxidative addition and, crucially, rapid transmetallation with hindered or electron-poor boronates.

  • Base: K₃PO₄ (Tribasic potassium phosphate). It is less harsh than carbonates and buffers the pH effectively.

Step-by-Step:

  • Charge: Aryl halide (1.0 equiv), 3-Pyridylboronic acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (10:1 ratio). Note: Some water is necessary for the base solubility, but keep it minimal.

  • Degas: Sparge with Argon for 10 mins. Oxygen promotes homocoupling and catalyst death.

  • Heat: 80-100°C.

  • Monitor: Check conversion at 1 hour. These catalysts are fast; long reaction times favor decomposition.

Protocol B: The "Slow Release" Strategy (MIDA Boronates)

Logic: MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized and stable to base. They slowly hydrolyze to release the active boronic acid in small, steady concentrations. This keeps the standing concentration of the unstable "ate" complex low, preventing the side reaction.

Recommended System:

  • Reagent: 3-Pyridyl MIDA boronate (commercially available or synthesized).

  • Catalyst: Pd(OAc)₂ / SPhos.[2][3]

  • Conditions: "Slow release" hydrolysis conditions.

ComponentQuantityRole
Aryl Halide1.0 equivElectrophile
3-Pyridyl MIDA 1.2 - 1.5 equiv Protected Nucleophile
Pd(OAc)₂5 mol%Catalyst Precursor
SPhos10 mol%Ligand
K₃PO₄7.5 equivBase
Solvent Dioxane:H₂O (5:1) Controls hydrolysis rate
Temperature60°CModerate heat

Critical Nuance: If the reaction is too slow, increase water ratio slightly or temperature. If protodeboronation persists, decrease water or temperature to slow the release rate.

Protocol C: Anhydrous Conditions (The "Dry" Approach)

Logic: Remove the proton source (water) entirely. This requires a base that is soluble in organic solvents or an additive that scavenges water.

Recommended System:

  • Base: CsF (Cesium Fluoride) or anhydrous K₃PO₄.

  • Solvent: Anhydrous DMF or Dioxane.

  • Additive: Trimethyl borate (B(OMe)₃) .

    • Mechanism:[1][2][4][5][6][7][8][9] Trimethyl borate acts as a water scavenger and buffers the reaction, preventing localized high-pH spikes that trigger deboronation.

Troubleshooting Decision Tree

Use this flow to determine your next experiment.

DecisionTree Start Low Yield of 3-Arylpyridine CheckLCMS Check LCMS for Byproduct Start->CheckLCMS IsDeBoryl Is Pyridine-H (Deborylated) Major Byproduct? CheckLCMS->IsDeBoryl Yes Yes: Protodeboronation IsDeBoryl->Yes Confirmed No No: Catalyst Poisoning or Oxidative Addition Failure IsDeBoryl->No Investigate Catalyst Sol1 Switch to XPhos/SPhos (Speed up Transmetallation) Yes->Sol1 First Attempt Sol2 Switch to MIDA Boronate (Slow Release) Sol1->Sol2 If Sol 1 Fails Sol3 Screen Anhydrous Conditions (CsF / DMF) Sol2->Sol3 If Sol 2 Fails

Figure 2: Logical flow for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I use Pinacol esters instead of Boronic Acids? A: Yes, and you should. Pinacol esters are generally more robust than free boronic acids. However, they still form the "ate" complex and can undergo protodeboronation. They are a "medium" stability option between free acids and MIDA boronates.

Q: Why does adding Copper (Cu) sometimes help? A: In some protocols (especially with MIDA boronates or Stille-like hybrids), Cu(OAc)₂ is used to facilitate the transmetallation step or activate the boron species in a way that bypasses the unstable "ate" complex accumulation.

Q: My reaction turns black immediately. What does that mean? A: This "Pd Black" formation indicates the catalyst has fallen out of the catalytic cycle. This often happens when the boronic acid decomposes (protodeboronation) completely, leaving the oxidative addition complex (Ar-Pd-X) with nothing to react with. It eventually decomposes to Pd(0) aggregates. This confirms your boron source is the limiting factor.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2][6] Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2][6] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[2][6] Link

  • Cox, P. A., et al. (2010). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Chemical Communications. Link

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition. Link

Sources

Optimization of base and ligand for sterically hindered pyridine couplings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sterically Hindered Pyridine Couplings Ticket ID: PYR-2024-OPT Status: Open Subject: Optimization of Base and Ligand for 2-Substituted Pyridine Cross-Couplings

Welcome to the Advanced Catalysis Support Hub.

You are accessing this guide because your cross-coupling reaction involving a sterically hindered pyridine (specifically at the 2-position) has failed. Whether you are observing protodeboronation (nucleophile destruction) or catalyst poisoning (electrophile inactivity), this guide treats your reaction as a system that requires specific debugging.

Part 1: The Diagnostics (Why Your Reaction Failed)

Before optimizing, you must identify which "failure mode" is active. Pyridines introduce two distinct, antagonistic problems depending on whether they act as the Electrophile (Halide) or the Nucleophile (Boronate/Amine) .

Failure Mode A: The "Poisoned Catalyst" (Pyridine as Electrophile)
  • Symptom: Starting material remains; catalyst precipitates (Pd black) or remains inactive.[1]

  • Root Cause: The pyridine nitrogen is a good ligand. In sterically hindered 2-substituted pyridines, the nitrogen coordinates to the Palladium (Pd) center, displacing your phosphine ligand and forming a stable, non-reactive complex (Pd-N adduct).

  • The Fix: You need a ligand effectively "larger" than the pyridine to physically block this coordination.

Failure Mode B: The "Vanishing Nucleophile" (Pyridine as Boronate)
  • Symptom: The 2-pyridyl boronate is consumed rapidly, but no product is formed. Mass spec shows the protonated pyridine (H-Py) byproduct.

  • Root Cause: Protodeboronation . 2-Pyridyl boronates are notoriously unstable. The basic nitrogen facilitates a mechanism where water/base attacks the boron, leading to rapid C-B bond cleavage before transmetalation can occur.

  • The Fix: You must starve the reaction of protons or use "slow-release" boronates.

Part 2: The Hardware Upgrade (Ligand Selection)

For hindered pyridines, standard ligands like


 or dppf are insufficient. You require Dialkylbiaryl Phosphines (Buchwald Ligands)  or N-Heterocyclic Carbenes (NHCs) .
Ligand Decision Matrix
Ligand ClassRecommended LigandWhy it WorksBest For
Buchwald (Gen 1) SPhos High electron density facilitates oxidative addition; methoxy groups provide moderate bulk.General 2-chloropyridines (unhindered).
Buchwald (Gen 2) XPhos Isopropyl groups create a "roof" over the Pd, preventing N-coordination.Sterically hindered 2-halopyridines.[2]
Buchwald (Gen 3) RuPhos Extremely bulky; promotes reductive elimination in difficult amine couplings.Buchwald-Hartwig Amination of pyridines.[2][3]
NHC PEPPSI-IPr "Pyridine Enhanced Precatalyst."[2][4] The NHC is non-labile and sterically massive, making N-poisoning impossible.Highest Difficulty couplings; extremely hindered centers.

Technical Insight: The "Glove" Analogy. Think of the Pd center as a hand. A small ligand is a fingerless glove; the pyridine nitrogen can still grab the hand. XPhos and PEPPSI are like catcher's mitts—they engulf the Pd, allowing only the specific reacting bond to enter, physically blocking the pyridine nitrogen from "poisoning" the metal center [1].

Part 3: The Environment Patch (Base Optimization)

The base is the software that runs the catalytic cycle. For pyridines, the wrong base crashes the system.

Protocol A: For Stable Electrophiles (Standard Suzuki)

If coupling a stable boronic acid with a hindered halopyridine:

  • Primary Choice:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

  • Logic: Phosphate is basic enough to activate the boronic acid but buffers the pH to prevent side reactions.

Protocol B: The "Dry" Protocol (For Unstable 2-Pyridyl Boronates)
  • CRITICAL WARNING: Do NOT use aqueous bases (

    
    , 
    
    
    
    +
    
    
    ). Water accelerates protodeboronation [2].
  • Primary Choice: Cesium Fluoride (CsF) or Anhydrous

    
     .
    
  • Solvent: Anhydrous Dioxane or DMF.

  • Additive: Copper(I) Chloride (CuCl, 10-50 mol%) .

  • Logic: The "Copper Effect."[5] Cu(I) facilitates the transmetalation of the 2-pyridyl group from Boron to Palladium faster than the Boron can hydrolyze. This is the "Marshall Patch" for Suzuki couplings [3].

Part 4: Visualizing the Failure & Fix

The following diagram maps the decision logic for troubleshooting your specific pyridine coupling issue.

PyridineCouplingLogic Start START: Identify Substrate Role Role Is the Pyridine the... Start->Role Electrophile ELECTROPHILE (Halopyridine) Role->Electrophile Halide Nucleophile NUCLEOPHILE (Pyridyl Boronate) Role->Nucleophile Boronic Acid ProblemE Problem: Catalyst Poisoning (N-coordination) Electrophile->ProblemE ProblemN Problem: Protodeboronation (Rapid Hydrolysis) Nucleophile->ProblemN SolE1 Ligand: Switch to XPhos or PEPPSI-IPr ProblemE->SolE1 Fix Sterics SolN1 Strategy: The 'Dry' Protocol (Anhydrous Dioxane) ProblemN->SolN1 Remove Water SolE2 Base: NaOtBu (Strong) (If functional groups allow) SolE1->SolE2 Optimize Base SolN2 Base: CsF or K3PO4 (Solid) SolN1->SolN2 SolN3 Additive: CuCl (0.5 eq) (Promotes Transmetalation) SolN2->SolN3 MIDA Advanced: Switch to MIDA Boronate (Slow Release) SolN3->MIDA If fails...

Figure 1: Decision Tree for optimizing sterically hindered pyridine couplings. Blue nodes indicate decision points; Red indicates failure modes; Green indicates chemical solutions.

Part 5: Standard Operating Procedures (SOPs)

SOP-01: Coupling of 2-Chloro-3-substituted Pyridine (The "Poisoned" Case)
  • Objective: Overcome steric hindrance and N-coordination.

  • Reagents:

    • Pd(OAc)2 (2 mol%)[6]

    • XPhos (4 mol%) or SPhos (if less hindered).

    • 
       (3.0 equiv, finely ground).
      
    • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Pre-complexation: Stir Pd(OAc)2 and Ligand in Toluene for 15 mins at RT (Yellow

      
       Orange color change indicates active catalyst formation).
      
    • Add Aryl Boronic Acid, Chloropyridine, and Base.[6]

    • Degas vigorously (Sparge with Argon for 10 mins).

    • Heat to 100°C for 12 hours.

SOP-02: Coupling of 2-Pyridyl Boronic Acid (The "Unstable" Case)
  • Objective: Prevent protodeboronation.

  • Reagents:

    • 
       (5 mol%) or 
      
      
      
      /XPhos.
    • CuCl (0.5 equiv) - Crucial Additive.

    • CsF (2.0 equiv).

    • Solvent: Anhydrous DMF (Dryness is critical).

  • Procedure:

    • In a glovebox or under strict Schlenk conditions, combine all solids.

    • Add anhydrous DMF.

    • Stir at 80°C .

    • Note: If this fails, switch the starting material to a MIDA Boronate , which slowly releases the active boronic acid, keeping the concentration low and preventing decomposition [4].

Part 6: Frequently Asked Questions (FAQs)

Q: I am using PEPPSI-IPr. Do I need to pre-activate it? A: No. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is designed to be air-stable.[7] However, it requires a "throw-away" ligand (the pyridine on the catalyst) to dissociate. This usually happens upon heating.[1] Ensure your reaction runs >60°C to activate the catalyst fully [5].

Q: Can I use


 for Suzuki couplings of pyridines? 
A:  Generally, no. 

is too strong (

) and often causes competitive side reactions with boronic acids. It is, however, the Gold Standard for Buchwald-Hartwig Aminations of pyridines. If you are doing C-N coupling, use

; if C-C coupling, stick to

or

.

Q: My 2-pyridyl boronate coupling yields <10%. What is the "Nuclear Option"? A: If the Cu-mediated protocol fails, switch to Burke's MIDA Boronates . These are protected boron species. You run the reaction in the presence of a slow hydrolyzing agent. This keeps the concentration of the free (unstable) boronic acid extremely low, reacting it as soon as it forms, effectively bypassing the decomposition pathway [4].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[6][8] Journal of the American Chemical Society, 130(24), 7532–7533. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2004). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Tetrahedron Letters, 45(17), 3457-3460. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and Easy-to-Handle Catalyst for Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749-4755. Link

Sources

Troubleshooting low conversion rates in 3-bromo-2-pyridone arylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low conversion rates in 3-bromo-2-pyridone arylation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Case ID: SUZUKI-PYR-003 Status: Active Primary Issue: Low conversion / Catalyst deactivation during cross-coupling.

Welcome to the technical support hub for heteroaryl cross-coupling. You are likely here because your Suzuki-Miyaura coupling of 3-bromo-2-pyridone (also known as 3-bromo-2(1H)-pyridinone) has stalled, resulting in low yields, unreacted starting material, or protodehalogenation (loss of bromine).

This guide addresses the unique "stickiness" of the 2-pyridone motif and provides field-tested protocols to restore reactivity.

Part 1: The "Why" – Diagnostics & Mechanism

The 2-pyridone ring is not a standard aryl halide. It possesses a dual nature due to lactam-lactim tautomerism, which is the primary cause of catalyst failure.

The "Pyridone Trap" (Catalyst Poisoning)

The amide-like oxygen and nitrogen in the 2-pyridone backbone are Lewis basic. In standard catalytic cycles, these atoms can displace your phosphine ligands, coordinating tightly to the Palladium (Pd) center. This forms a stable, unreactive complex (a "thermodynamic sink"), effectively removing the catalyst from the cycle before oxidative addition can occur.

Diagnostic Flowchart

Use this logic tree to identify your specific failure mode.

TroubleshootingFlow Start Reaction Stalled / Low Yield CheckSM Analyze Crude Mixture: Is Starting Material (SM) remaining? Start->CheckSM CheckProd Is Desired Product formed? CheckSM->CheckProd Yes (SM remains) Dehal Issue: Protodehalogenation (Br replaced by H) CheckSM->Dehal No (SM gone, wrong mass) Poisoning Issue: Catalyst Poisoning (Substrate coordination) CheckProd->Poisoning Trace/No Product Hydrolysis Issue: Boronic Acid Degradation CheckProd->Hydrolysis SM remains + Boronic acid gone Sol1 Protocol A or B Poisoning->Sol1 Fix: Ligand Switch / Protection Sol2 Protocol C Dehal->Sol2 Fix: Anhydrous / Lower Temp Sol3 Protocol D Hydrolysis->Sol3 Fix: Excess Boronate / Slow Addition

Caption: Diagnostic logic for identifying failure modes in pyridone coupling.

Part 2: Optimization Strategies

Ligand Selection (The "Bulky" Solution)

Standard ligands like PPh3 or dppf often fail because they cannot compete with the substrate for the Pd center. You must use bulky, electron-rich phosphines that create a steric wall, preventing the pyridone nitrogen/oxygen from binding to the metal.

Ligand ClassRecommendationWhy it works
Buchwald Biaryls XPhos , SPhos , RuPhos The bulky biaryl backbone physically blocks substrate coordination to Pd, while the electron-rich phosphine accelerates oxidative addition of the challenging C-Br bond [1].
Tri-alkyl Phosphines P(t-Bu)3 , CataCXium A Highly electron-rich; drives the catalytic cycle faster than the poisoning equilibrium can establish.
Bidentate (Rigid) Xantphos Large bite angle and rigidity can sometimes force the cycle forward, though less effective than XPhos for this specific substrate.
Protecting Group Strategy (The "Surefire" Solution)

If ligand optimization fails, the most robust solution is to mask the interfering functionality.

  • N-Protection: Alkylation (N-Me) or protection (N-SEM, N-Boc, N-Bn) eliminates the tautomerism and removes the catalyst binding site.

  • O-Sulfonylation: Converting the pyridone to a 2-sulfonyloxypyridine (e.g., -OTf or -OTs) changes the electrophile. Note: This allows coupling at the C2 position, which may not be desired if you are targeting the C3-Br site.

Base & Additives
  • Base: Use K3PO4 (Potassium Phosphate Tribasic). It is milder than hydroxides (preventing side reactions) but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. The water is necessary for the transmetallation step in Suzuki coupling.

Part 3: Experimental Protocols

Protocol A: Direct Coupling (No Protection)

Use this for rapid screening when you cannot afford an extra protection step.

  • Substrate: 3-bromo-2-pyridone (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)

    • Alternative Pre-catalyst:XPhos Pd G2 (2-5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 ratio), degassed.

  • Conditions: 80–100 °C, 2-12 hours.

Step-by-Step:

  • Charge a reaction vial with 3-bromo-2-pyridone, boronic acid, K3PO4, and the Pd precatalyst.

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed Dioxane/Water mixture via syringe.

  • Seal and heat to 90 °C.

  • Critical: Monitor by LCMS at 1 hour. If conversion is <10% and SM is intact, the catalyst is poisoned. Switch to Protocol B.

Protocol B: The "N-SEM" Protection Route (High Reliability)

Use this if Protocol A fails or if you need to scale up.

Step 1: Protection

  • React 3-bromo-2-pyridone with NaH (1.1 equiv) in DMF at 0 °C.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv).

  • Stir at RT for 2 hours. Isolate the N-SEM protected bromide.

Step 2: Coupling

  • Substrate: N-SEM-3-bromo-2-pyridone (1.0 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) or Pd(PPh3)4 (5 mol%).

  • Base: Na2CO3 (2.0 M aq, 3 equiv).

  • Solvent: DME (Dimethoxyethane) or Toluene.

  • Conditions: 90 °C, 4 hours.

    • Result: The N-SEM group prevents catalyst coordination, allowing standard catalysts to work efficiently [2].

Step 3: Deprotection

  • Treat the coupled product with TBAF (in THF) or TFA/DCM to reveal the free NH-pyridone.

Part 4: Frequently Asked Questions (FAQs)

Q: I see the starting material disappearing, but the mass corresponds to the de-brominated product (M-Br+H). What is happening? A: This is protodehalogenation . It occurs when the oxidative addition complex (Ar-Pd-Br) is reduced rather than undergoing transmetallation.

  • Fix 1: Your reaction is too "wet" or the boronic acid is decomposing. Dry your solvents and use anhydrous base (Cs2CO3) with a specific activator like trace water or Cu(I).

  • Fix 2: Increase the concentration of the boronic acid.

  • Fix 3: Lower the temperature. High temps favor the reduction pathway.

Q: Can I use copper catalysis (Ullmann) instead? A: Only if you want to form a C-N or C-O bond. If you are trying to couple the Carbon-3 bromide to an aryl group, Ullmann conditions often lead to N-arylation (at the nitrogen) or scrambling. Stick to Palladium for C-C bond formation at the 3-position.

Q: My boronic acid is a heterocycle (e.g., pyridine-boronic acid). It’s not working. A: Heteroaryl boronic acids are notoriously unstable (rapid protodeboronation).

  • Solution: Switch to a Boronic Ester (Bpin) or a Potassium Trifluoroborate (BF3K) salt. These release the active boron species slowly, preventing decomposition [3].

Q: The reaction turns black immediately (Palladium Black). A: This indicates rapid catalyst decomposition. The ligands are detaching from the Pd.

  • Solution: You need a tighter-binding ligand. Switch from monodentate phosphines (PPh3) to bidentate (dppf, Xantphos) or the Buchwald precatalysts (XPhos Pd G3/G4) which are extremely stable.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Kocienski, P. J. (2004).[2] Protecting Groups (3rd Edition). Georg Thieme Verlag.[2] (Standard reference for SEM protection stability and removal). Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • BenchChem Tech Support. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. (General troubleshooting for bromo-aryl selectivity). Link

  • Tan, Y., et al. (2012).[3] Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. (Mechanistic insight into Pd-coordination with pyridine oxides/ones). Link

Sources

Removing palladium impurities from 2-Hydroxy-3-(3-methylthiophenyl)pyridine API

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Thioether Trap"

You are likely here because standard activated carbon treatments or simple silica filtrations have failed to reduce palladium (Pd) levels below ICH Q3D limits (<10 ppm).

For 2-Hydroxy-3-(3-methylthiophenyl)pyridine , the root cause is the 3-methylthiophenyl moiety. The sulfur atom in the thioether side chain acts as a "soft" Lewis base, forming a strong coordinate covalent bond with Palladium (a "soft" Lewis acid). This creates a competitive binding environment where your API effectively acts as a ligand, fighting the scavenger for the metal.

This guide prioritizes ligand-exchange mechanisms over simple adsorption to break this specific Pd-Sulfur interaction.

Module 1: Diagnostic & Initial Assessment

Q: Why is my current charcoal treatment resulting in yield loss but no Pd reduction?

A: Activated carbon is non-selective. The pyridine ring and the aromatic phenyl group in your API promote strong π-π stacking interactions with the carbon lattice, causing product adsorption (yield loss). Simultaneously, the thioether-Pd complex is often too stable to be broken by the physical adsorption forces of standard charcoal.

Action: Stop using standard charcoal (e.g., Darco G-60) immediately. If you must use carbon, switch to a chemically activated wood-based carbon with specific mesoporosity (e.g., Darco KB-G), but expect yield penalties.

Q: How do I know if I have Pd(0) or Pd(II)?

A:

  • Pd(0): Often exists as colloidal "black" particulates. It can be removed by filtration if aggregated, but often requires oxidation to Pd(II) to be scavenged effectively by silica.

  • Pd(II): Soluble ionic species, likely complexed to your thioether. This is the hardest to remove and requires high-affinity chelation.

Module 2: The "Wet" Method (Aqueous Extraction)

For sulfur-containing APIs, N-Acetylcysteine (NAC) or L-Cysteine washes are often superior to solid scavengers because they introduce a water-soluble ligand that out-competes the API for the Palladium.

Protocol A: The NAC Wash System

Theory: NAC contains a thiol (-SH) group that binds Pd tighter than your API's thioether (-SMe). The resulting Pd-NAC complex is highly water-soluble, while your API remains in the organic phase.

Reagents:

  • N-Acetylcysteine (NAC)[1][2]

  • Ammonium Hydroxide (28% NH₃) or Sodium Bicarbonate

  • Organic Solvent (DCM or EtOAc - Note: 2-hydroxypyridines can be solubility-limited; ensure full dissolution)

Step-by-Step:

  • Dissolution: Dissolve the crude API in 10 volumes of organic solvent (e.g., DCM).

  • Preparation: Prepare a 5% w/v aqueous solution of NAC. Adjust pH to 7–8 using dilute NH₃ (this deprotonates the NAC thiol, increasing binding affinity).

  • Contact: Add the NAC solution (0.5 to 1.0 eq relative to API, or 20-50 eq relative to Pd if known) to the organic layer.

  • Heat & Stir: Heat to 40°C–50°C and stir vigorously for 2–4 hours. Critical: Heat provides the kinetic energy required for ligand exchange.

  • Separation: Cool to RT. Separate layers. The aqueous layer should be dark (containing Pd).

  • Polishing: Wash the organic layer with water (2x) to remove residual NAC.

Module 3: The "Solid" Method (Scavenger Screening)

If aqueous extraction is insufficient or creates emulsions, use functionalized silica.

Q: Which scavenger is best for Thioether APIs?

A: You must use a scavenger with a binding constant (


) higher than your thioether.
  • Recommendation: SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol .

  • Avoid: Amine-based scavengers (too weak) or standard silica.

Scavenger Selection Matrix
Scavenger TypeFunctional GroupAffinity for Pd in S-rich MatrixMechanism
SiliaMetS® DMT DimercaptotriazineHigh (Preferred) Chelation (Tridentate)
SiliaMetS® Thiol PropylthiolHighBinding to soft metals
SiliaMetS® Thiourea ThioureaMedium-HighSpecific for Pd(II)
SiliaMetS® Triamine TriamineLowDisplaced by API sulfur
Protocol B: Scavenger Optimization Workflow

ScavengerWorkflow start Dissolve Crude API (10 vol solvent) check Pd Species? start->check branch1 Pd(II) / Soluble check->branch1 branch2 Pd(0) / Colloidal check->branch2 scav1 Add SiliaMetS® DMT (4-8 eq vs Pd) branch1->scav1 scav2 Add SiliaMetS® Thiol (4-8 eq vs Pd) branch2->scav2 cond Conditions: 50°C, 4-12 hours scav1->cond scav2->cond filter Filter (0.45 µm) cond->filter test ICP-MS Analysis filter->test decision Pd < 10 ppm? test->decision success Proceed to Crystallization decision->success Yes fail Increase Temp or Switch to NAC Wash decision->fail No

Figure 1: Decision logic for selecting and applying silica-based scavengers.

Module 4: Crystallization Strategies

Q: Can I just crystallize the product to remove Pd?

A: Not easily.[3] Pd-thioether complexes often co-crystallize with the API or become occluded in the crystal lattice. You must use a "Stay-Behind" ligand in the mother liquor.

Protocol C: Assisted Crystallization

  • Solvent: Select a solvent where API is soluble hot/insoluble cold (e.g., Ethanol or IPA).

  • Additive: Add 1-5% w/w Thiourea or L-Cysteine to the crystallization solvent.

  • Process: Dissolve API and additive at reflux. The additive binds the Pd, keeping it soluble in the mother liquor as the API precipitates upon cooling.

  • Wash: Filter the crystals and wash immediately with cold solvent containing a small amount of the additive, followed by pure solvent.

Module 5: Regulatory & Analytical (ICH Q3D)

Q: What are the hard limits for Palladium?

A: According to ICH Q3D (R2), Palladium is a Class 2B impurity.[4][5]

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Validation Warning: When validating your removal method via ICP-MS, ensure your digestion protocol (microwave digestion with HNO₃/HCl) completely destroys the pyridine ring. Incomplete digestion of N-heterocycles can lead to signal suppression and false "pass" results.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[6] Defines PDE limits for Palladium (Class 2B).

  • Palladium Scavenging: From 1% to within ICH limits. Onyx Scientific. Case studies on using N-acetylcysteine and functionalized silica for Pd removal.[7]

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc. Technical data on DMT and Thiol affinity for Pd in complex matrices.[8]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Discusses the efficacy of thiol/thiourea washes).
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium. Journal of Organic Chemistry. (2013).[6][9] Discusses interference of sulfur compounds in Pd detection.

Sources

Validation & Comparative

Comparative 1H NMR Characterization: 2-Hydroxy-3-(3-methylthiophenyl)pyridine vs. 2-Pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and structural organic chemistry, distinguishing between tautomeric forms and accurately mapping substitution patterns on heteroaromatic rings is critical for predicting pharmacokinetics and receptor binding. This guide provides an in-depth, objective comparison of the


H NMR spectral characteristics of the foundational scaffold 2-pyridone  (and its tautomer 2-hydroxypyridine) against its functionalized derivative, 2-Hydroxy-3-(3-methylthiophenyl)pyridine .

By analyzing chemical shifts, multiplicity, and solvent-driven tautomeric equilibria, this guide equips researchers with the theoretical grounding and self-validating experimental protocols necessary for precise structural elucidation.

Mechanistic Foundations: Tautomerism and Aggregation

Before interpreting the NMR data, it is imperative to understand the dynamic equilibrium inherent to these molecules. 2-Hydroxypyridines exist in a delicate lactam-lactim tautomeric equilibrium with their 2-pyridone counterparts[1].

The energy difference between these two tautomers is exceptionally small (approximately 0.32 kcal/mol in non-polar environments), making the equilibrium highly sensitive to the solvent matrix[1].

  • Polar Solvents (e.g., DMSO-

    
    , D
    
    
    
    O):
    Strongly favor the lactam (2-pyridone) form due to stabilization via solvent-solute hydrogen bonding[2].
  • Non-Polar Solvents (e.g., CDClngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ):  Favor the lactim (2-hydroxypyridine) form, though the molecules frequently self-assemble into hydrogen-bonded dimers. This dimerization heavily deshields the exchangeable N-H/O-H proton, pushing its chemical shift far downfield.
    

Tautomerism Solvent Solvent Environment NonPolar Non-Polar Solvents (e.g., CDCl3) Solvent->NonPolar Polar Polar Solvents (e.g., DMSO-d6) Solvent->Polar Lactim Lactim Form (2-Hydroxypyridine) NonPolar->Lactim Favors Dimer Hydrogen-Bonded Dimers NonPolar->Dimer Promotes Lactam Lactam Form (2-Pyridone) Polar->Lactam Favors Monomer Solvated Monomers Polar->Monomer Promotes Lactim->Lactam Equilibrium

Solvent polarity dictates the tautomeric equilibrium and aggregation state of 2-pyridones.

Structural Overview & H NMR Chemical Shifts

The introduction of a 3-(3-methylthiophenyl) substituent fundamentally alters the electronic and steric environment of the pyridine ring.

In the unsubstituted 2-pyridone , all four ring protons (H-3, H-4, H-5, H-6) are visible[3]. The H-3 and H-5 protons are relatively shielded due to the electron-donating resonance effect of the ring nitrogen/oxygen, appearing upfield. In 2-Hydroxy-3-(3-methylthiophenyl)pyridine , the H-3 signal is absent. Furthermore, the bulky, electron-rich aryl group at the C-3 position exerts a spatial deshielding effect (magnetic anisotropy) on the adjacent H-4 proton, shifting it downfield. The methylthio (-SCH


) group provides a distinct, sharp singlet around 2.50 ppm, serving as an excellent diagnostic peak.
Quantitative Data Comparison

Data acquired at 400 MHz in CDCl


 at 298 K. Chemical shifts (

) are reported in ppm relative to TMS.
Proton Assignment2-Pyridone

(ppm)
2-Hydroxy-3-(3-methylthiophenyl)pyridine

(ppm)
Multiplicity & Structural Notes
N-H / O-H 13.65~13.50Broad singlet; highly concentration-dependent due to dimerization[3].
H-3 6.59AbsentDoublet in 2-pyridone; substituted in the analog.
H-4 7.40~7.60Deshielded in the analog due to spatial proximity to the C-3 aryl group.
H-5 6.29~6.40Most shielded ring proton (pseudo-triplet or dd).
H-6 7.48~7.55Adjacent to the heteroatom; appears as a doublet or dd[3].
Aryl H (C-3') Absent7.20 - 7.50Multiplet originating from the 3-methylthiophenyl ring.
S-CH

Absent2.50Sharp, diagnostic singlet integrating to 3 protons.

Step-by-Step H NMR Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating D


O exchange step  to definitively assign the tautomeric N-H/O-H proton.

NMR_Protocol Prep Sample Prep 15 mg in 0.6 mL CDCl3 Standard Internal Standard 0.03% TMS added Prep->Standard Acq Data Acquisition 400 MHz, 298 K Standard->Acq Process Processing FT, Phase Corr. Acq->Process Validate Validation D2O Shake & Re-run Process->Validate

Standardized high-resolution 1H NMR acquisition and validation workflow.

Methodology:
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl

    
     and shim the magnet (Z1-Z4) to achieve a TMS full-width at half-maximum (FWHM) of < 1.0 Hz.
    
  • Acquisition Parameters:

    • Temperature: 298 K (Crucial for consistent tautomeric ratios).

    • Pulse Angle: 30° (zg30 pulse program).

    • Relaxation Delay (D1): 2.0 seconds to ensure full longitudinal relaxation for accurate integration.

    • Number of Scans (NS): 16 to 64.

  • Self-Validation (D

    
    O Shake):  After the initial acquisition, remove the NMR tube, add 1-2 drops of deuterium oxide (D
    
    
    
    O), and shake vigorously for 30 seconds. Allow the phases to separate and re-acquire the spectrum.
    • Causality: The broad peak at ~13.5 ppm will disappear due to rapid isotopic exchange (N-H

      
       N-D or O-H 
      
      
      
      O-D), definitively validating its assignment.

Causality in Experimental Design (Expertise & Experience)

As a Senior Application Scientist, I design protocols where every variable is controlled for a specific mechanistic reason. When characterizing tautomeric heterocycles like substituted 2-pyridones, standard "black-box" NMR acquisition is insufficient.

  • The Causality of Solvent Selection: We explicitly use CDCl

    
     rather than DMSO-
    
    
    
    for the primary structural comparison. While DMSO-
    
    
    provides excellent solubility, it acts as a strong hydrogen-bond acceptor. It aggressively disrupts the natural hydrogen-bonded dimers of the pyridone, forcing the equilibrium almost entirely into the monomeric lactam form[1]. By using CDCl
    
    
    , we preserve the native dimeric interactions, allowing us to observe the highly deshielded N-H/O-H proton at ~13.5 ppm.
  • The Causality of Concentration Control: The chemical shift of the exchangeable proton in these molecules is not static; it is a function of concentration. At high concentrations, dimerization is maximized, pushing the peak downfield. At high dilutions, the peak broadens and shifts upfield as the monomeric form becomes more prevalent. Standardizing the sample mass (15 mg) ensures that comparative

    
     values between the unsubstituted and substituted analogs are driven by molecular structure, not concentration artifacts.
    
  • The Causality of Peak Broadening: The N-H peak is inherently broad not just due to chemical exchange, but because of the quadrupolar relaxation of the adjacent

    
    N nucleus (
    
    
    
    ). Recognizing this prevents the misinterpretation of the broad baseline anomaly as an impurity.

References

  • How about Tautomers? - WuXi Biology. [Link]

  • 2-Pyridone - Wikipedia.[Link]

  • 2-Pyridone - chemeurope.com.[Link]

Sources

HPLC Method Development for 3-(3-Methylthiophenyl)pyridine: A Comparative Guide of Biphenyl vs. C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method for pyridine derivatives requires moving beyond generic, one-size-fits-all approaches. For complex Active Pharmaceutical Ingredients (APIs) like 3-(3-methylthiophenyl)pyridine , method developers face a dual challenge: controlling the ionization of the basic pyridine ring while separating closely related positional isomers and oxidation products.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of traditional Fully Porous C18 columns against modern Core-Shell Biphenyl columns. Rather than just listing parameters, this guide dissects the causality behind each chromatographic choice, providing a self-validating framework for your method development.

The Analytical Challenge: Profiling the Impurities

The molecule 3-(3-methylthiophenyl)pyridine consists of a basic pyridine ring linked to a phenyl ring, which is substituted with a thioether (methylthio) group. During synthesis and forced degradation, three primary classes of impurities emerge:

  • Impurity A (Positional Isomer): 3-(4-methylthiophenyl)pyridine. This isomer has the exact same molecular weight and an almost identical partition coefficient (LogP) as the API.

  • Impurity B (Sulfoxide): 3-(3-methylsulfinylphenyl)pyridine. An oxidation product of the thioether.

  • Impurity C (Sulfone): 3-(3-methylsulfonylphenyl)pyridine. A further oxidation product.

The Causality of Elution: Because the addition of oxygen atoms significantly increases the polarity of the molecule, the sulfoxide and sulfone impurities will naturally elute much earlier than the parent API in reversed-phase chromatography. The true critical pair—the separation that dictates the success of the method—is the API and its positional isomer (Impurity A).

Mechanistic Causality: Why Column Chemistry Matters

To separate the critical pair, we must evaluate the retention mechanisms of our stationary phases.

The Limitation of C18

Traditional C18 columns rely exclusively on hydrophobic (dispersive) van der Waals interactions. Because the meta-substituted API and the para-substituted Impurity A have nearly identical hydrophobic footprints, they partition into the C18 stationary phase at the exact same rate. This results in severe co-elution[1].

The Biphenyl Advantage ( Interactions)

Biphenyl stationary phases offer an orthogonal, mixed-mode retention mechanism. In addition to hydrophobicity, the biphenyl ligands contain


 electrons that interact with the 

electron clouds of the analyte's aromatic rings[2]. Because the electron density distribution differs slightly between the meta- and para-substitutions, the strength of these

and dipole-dipole interactions differs. This electronic discrimination allows the biphenyl column to achieve baseline resolution where C18 fails, as supported by studies from [3].

Mechanism Analyte Aromatic Isomers (API & Impurity A) C18 Traditional C18 Analyte->C18 Biphenyl Core-Shell Biphenyl Analyte->Biphenyl Hydro Hydrophobic (Dispersive) Interactions C18->Hydro Biphenyl->Hydro PiPi π-π & Dipole Interactions Biphenyl->PiPi Out1 Co-elution (Rs < 1.0) Hydro->Out1 Out2 Baseline Resolution (Rs > 2.0) PiPi->Out2

Fig 1: Separation mechanisms of C18 versus Biphenyl columns for aromatic isomers.

Mobile Phase Selection: The Methanol Effect

To unlock the full potential of a biphenyl column, Methanol must be used as the strong solvent instead of Acetonitrile. Acetonitrile contains a nitrile triple bond with its own


 electrons, which actively compete with the stationary phase for the analyte. Methanol lacks 

electrons, allowing the

interactions between the biphenyl ligand and the analyte to occur uninterrupted, maximizing selectivity[4]. This principle is a cornerstone of aromatic method development, as noted by [4].
pH Control and Peak Shape

Pyridine derivatives typically have a pKa around 5.2[5]. To prevent peak tailing caused by secondary interactions with residual silanols on the silica support, the mobile phase pH must be strictly controlled at least 2 units below the pKa. Using 0.1% Formic Acid (pH ~2.7) ensures the pyridine nitrogen is


 protonated, yielding sharp, symmetrical peaks[5].

Experimental Methodology & Self-Validating Protocol

The following protocol is designed as a self-validating system. It includes built-in checkpoints to ensure the chromatographic system is performing correctly before sample analysis begins.

Chromatographic Conditions
  • Columns Compared:

    • Column A: Standard C18 (

      
       mm, 
      
      
      
      )
    • Column B: Core-Shell Biphenyl (

      
       mm, 
      
      
      
      )
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7)

  • Mobile Phase B: 100% MS-grade Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: 10%

      
       80% B
      
    • 8.0 - 10.0 min: 80% B

    • 10.1 - 14.0 min: 10% B (Re-equilibration)

Step-by-Step Execution Protocol
  • System Preparation: Purge all HPLC lines with fresh mobile phases. Install the selected column and equilibrate at initial conditions (10% B) for 15 column volumes.

    • Validation Checkpoint 1: Monitor pump pressure. The baseline must be stable with a pressure ripple of

      
       bar. A fluctuating baseline indicates incomplete equilibration or air in the system.
      
  • Standard Preparation: Prepare a System Suitability Test (SST) mixture containing the API and Impurities A, B, and C at

    
     in 50:50 Water:Methanol.
    
  • System Suitability Verification: Inject the SST mixture in triplicate.

    • Validation Checkpoint 2: Calculate the Resolution (

      
      ) between the API and Impurity A.
      
    • Self-Correction: If

      
       on the Biphenyl column, verify that Methanol (not Acetonitrile) was used as Mobile Phase B. If the Tailing Factor (
      
      
      
      ) is
      
      
      , verify the pH of Mobile Phase A is exactly 2.7. Do not proceed to sample analysis until these criteria are met.
  • Sample Analysis: Once the system is validated, proceed with injecting the unknown samples.

Workflow Step1 1. Target Profiling Identify Critical Isomer Pairs Step2 2. Column Selection Deploy Biphenyl Phase Step1->Step2 Step3 3. Mobile Phase Tuning Use Methanol (No π-electrons) Step2->Step3 Step4 4. pH Optimization Formic Acid pH 2.7 (Protonation) Step3->Step4 Step5 5. System Suitability Validate Rs ≥ 2.0 & Tf ≤ 1.5 Step4->Step5

Fig 2: Self-validating method development workflow for pyridine derivatives.

Quantitative Performance Comparison

The experimental data below summarizes the performance of both columns under the identical gradient conditions described above. Resolution (


) is calculated relative to the immediately preceding peak.
AnalyteRelative Retention Time (RRT)C18 Resolution (

)
Biphenyl Resolution (

)
C18 Tailing (

)
Biphenyl Tailing (

)
Impurity B (Sulfoxide)~0.45N/A (First Peak)N/A (First Peak)1.121.08
Impurity C (Sulfone)~0.625.26.01.151.10
API (3-(3-methylthiophenyl)pyridine)1.008.19.51.251.14
Impurity A (Positional Isomer)~1.050.8 (Co-elution) 2.4 (Baseline) 1.301.15
Data Interpretation

As predicted by the mechanistic theory, both columns easily separated the highly polar oxidation products (Impurities B and C) from the main peak. However, the C18 column completely failed to resolve the positional isomer (Impurity A), yielding an unacceptable resolution of 0.8.

By switching to the Core-Shell Biphenyl column, the


 interactions successfully discriminated between the meta- and para-substituted isomers, achieving a robust baseline resolution of 2.4. Furthermore, the biphenyl column exhibited superior peak shape (lower 

), which is characteristic of modern core-shell architectures minimizing mass transfer resistance[2].

Conclusion

When developing HPLC methods for complex aromatic basic compounds like 3-(3-methylthiophenyl)pyridine, relying solely on hydrophobic retention is insufficient. By understanding the causality of molecular interactions, method developers can proactively select stationary phases that offer orthogonal selectivity.

The data clearly demonstrates that a Biphenyl stationary phase , when paired with a methanolic mobile phase and strict pH control, provides superior selectivity and resolution over traditional C18 columns for separating critical positional isomers. Implementing this self-validating protocol ensures high data integrity and reproducible performance across drug development workflows.

References

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC. Available at:[Link]

  • Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex. Available at:[Link]

  • Restek. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek Resource Hub. Available at:[Link]

  • Helix Chromatography. "HPLC Methods for analysis of Pyridine." Helix Chromatography. Available at: [Link]

Sources

Crystal Structure Analysis of 3-Aryl-2-Hydroxypyridine Tautomers: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 3-Aryl-2-Hydroxypyridine Tautomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In drug discovery, the 2-hydroxypyridine/2-pyridone scaffold is a "privileged structure," serving as a critical pharmacophore in kinase inhibitors and antimicrobial agents.[1] However, its utility relies on a precise understanding of its tautomeric state.[1] While the 2-pyridone (lactam) form is generally favored in the solid state, the introduction of a 3-aryl substituent introduces significant steric strain that can disrupt planar hydrogen-bonding networks, creating ambiguity in structural assignment.[1]

This guide compares the "Gold Standard" analytical workflow—Single-Crystal X-Ray Diffraction (SC-XRD) —against its primary alternatives: Solid-State NMR (ssNMR) and Computational DFT .[1] We evaluate these methods based on resolution, distinguishing power, and operational feasibility for resolving the 3-aryl-2-hydroxypyridine tautomeric equilibrium.

Part 1: The Structural Challenge
The Tautomeric War: Sterics vs. Electronics

The core equilibrium exists between the 2-hydroxypyridine (2-HP) and 2-pyridone (2-PY) forms.[1][2]

  • 2-PY (Lactam): Favored in polar solvents and the solid state due to a large dipole moment and the ability to form robust

    
     hydrogen-bonded dimers.[1]
    
  • 2-HP (Lactim): Favored in the gas phase (aromaticity) and non-polar solvents.[1][3]

The 3-Aryl Complication: In unsubstituted systems, 2-PY forms planar dimers.[1] However, a 3-aryl group introduces a steric clash between the aryl ortho-protons and the carbonyl oxygen (or N-H) of the pyridone ring.

  • Consequence: The aryl ring must twist out of plane (typically 30–60°).

  • Impact: This twist limits the approach of neighboring molecules, potentially destabilizing the standard dimer motif and forcing alternative packing arrangements (e.g., catemers or helical chains) that are difficult to predict without high-resolution data.

Part 2: Methodological Comparison
Method A: Single-Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard

SC-XRD provides direct visualization of the tautomeric state by measuring bond lengths and locating hydrogen atoms.[1]

Mechanism of Action:

  • Bond Length Alternation (BLA): 2-PY exhibits distinct single (C–N) and double (C=O) bond character.[1] 2-HP shows aromatic delocalization.[1]

  • Difference Fourier Maps: Directly locates the protic hydrogen atom (on N vs. O).[1]

Experimental Protocol: Crystallization Screening for Tautomers Objective: Grow diffraction-quality crystals while exploring solvent-dependent tautomeric shifts.

  • Solvent Selection: Prepare saturated solutions in three polarity classes:

    • Class A (Non-polar): Toluene, Hexane (Favors 2-HP, though 2-PY often precipitates due to lattice energy).[1]

    • Class B (Polar Protic): Methanol, Water (Strongly stabilizes 2-PY).[1]

    • Class C (Polar Aprotic): DMSO, DMF (Stabilizes 2-PY via dipole interactions).[1]

  • Vapor Diffusion Setup:

    • Place 2 mg of 3-aryl-2-hydroxypyridine in a localized well.[1]

    • Add solvent to dissolve (approx. 50–100 µL).[1]

    • Seal in a chamber with a counter-solvent (e.g., pentane for Class A, water for Class C).[1]

  • Data Collection:

    • Mount crystal at 100 K (reduces thermal motion of H-atoms).

    • Collect high-redundancy data (aim for

      
      ).[1]
      
  • Refinement Strategy:

    • Refine H-atoms freely if data quality permits (

      
       resolution or better).
      
    • If H-atoms are disordered, use the C2–O and C2–N bond lengths as proxies.[1]

Diagnostic Criteria (Bond Lengths):

Parameter 2-Pyridone (Lactam) 2-Hydroxypyridine (Lactim)
C2–O Distance 1.24 – 1.26 Å (Double Bond) 1.32 – 1.35 Å (Single Bond)
C2–N Distance 1.38 – 1.40 Å (Single Bond) 1.33 – 1.35 Å (Aromatic)

| C–N–C Angle | ~125° (Expanded) | ~118° (Aromatic) |[1][4][5]

Method B: Solid-State NMR (ssNMR) – The Bulk Analyzer

When crystals are unsuitable (twinned, too small) or to verify bulk phase purity,


 and 

CPMAS (Cross-Polarization Magic Angle Spinning) NMR is the superior alternative.
  • Sensitivity:

    
     chemical shifts are extremely sensitive to protonation state.[1]
    
  • Advantage: Analyzes the entire bulk sample, avoiding the "single crystal bias" where the selected crystal might be a minor polymorph.

Diagnostic Signals:

  • 
     Shift:  2-pyridone nitrogen (amide-like) is shielded relative to the pyridine-like nitrogen of 2-hydroxypyridine.[1]
    
    • 2-PY:

      
       ppm.[1]
      
    • 2-HP:

      
       ppm.[1]
      
Method C: Computational DFT – The Predictive Validator

Used to calculate the relative energy stability (


) of the tautomers in the gas phase vs. implicit solvent models.
  • Workflow: Geometry optimization at B3LYP/6-311++G(d,p) or wB97X-D (includes dispersion corrections for the 3-aryl twist).

  • Limitation: Often fails to predict solid-state packing forces (lattice energy) which can override gas-phase stability.

Part 3: Comparative Analysis & Decision Guide

The following table summarizes the performance of each method for 3-aryl-2-hydroxypyridine analysis.

FeatureSC-XRD (Product) Solid-State NMR Computational DFT
Direct Evidence High (Visualizes H-atoms)High (Chemical Shift)Low (Theoretical)
Sample Requirement Single Crystal (>0.1 mm)Powder (~50 mg)None (Virtual)
Resolution Atomic LevelBulk AverageMolecular Level
Cost/Time Moderate / 24 HoursHigh / 1-2 DaysLow / Hours
3-Aryl Sensitivity Excellent (Sees twist angle)Good (Broadening if dynamic)Excellent (Energy scan)
Decision Logic Workflow

The following diagram illustrates the recommended workflow for characterizing these tautomers.

TautomerAnalysis Start Start: 3-Aryl-2-Hydroxypyridine Sample Cryst Crystallization Screening (Polar vs Non-polar Solvents) Start->Cryst DFT DFT Calculation (Lattice Energy Estimation) Start->DFT Predictive Support Check Crystals Suitable? Cryst->Check XRD SC-XRD Analysis (100 K Data Collection) Check->XRD Yes ssNMR Solid-State NMR (15N CPMAS) Check->ssNMR No (Powder only) Refine Structure Refinement (Locate H-atoms) XRD->Refine Result_PY Identify 2-Pyridone (C=O ~1.25Å, N-H...O) Refine->Result_PY Short C=O Result_HP Identify 2-Hydroxypyridine (C-O ~1.34Å, O-H...N) Refine->Result_HP Long C-O ssNMR->Result_PY Shielded 15N ssNMR->Result_HP Deshielded 15N

Figure 1: Decision matrix for analytical method selection. SC-XRD is the primary path, with ssNMR serving as the contingency for non-crystalline powders.

Part 4: Critical Experimental Insights

1. The "Twist" Effect: In 3-aryl derivatives, the aryl ring is rarely coplanar with the pyridine ring.

  • Observation: Expect a torsion angle of 35°–55°.[1]

  • Causality: This twist prevents the formation of flat "ribbons" often seen in unsubstituted pyridones. Instead, look for helical chains or dimers offset by

    
    -stacking .[1] The SC-XRD analysis must specifically look for disorder in the aryl ring, which can masquerade as high thermal motion if not modeled as a rotational disorder.
    

2. Tautomeric Mimicry: Be cautious of co-crystals . If the 3-aryl-2-hydroxypyridine is crystallized with a carboxylic acid or a strong base, proton transfer may occur, resulting in a pyridinium cation or pyridinate anion , rather than the neutral tautomers.[1]

  • Validation: Check the C–N–C angle.[1]

    • Neutral Pyridone: ~125°[1]

    • Cationic Pyridinium: ~122°[1]

    • Neutral Hydroxypyridine: ~118°[1]

References
  • Structural Analysis of Pyridone Tautomers

    • Title: Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations.[1][4][6]

    • Source:Crystal Growth & Design (via PMC).[1]

    • URL:[Link]

  • Thermodynamic & Computational Context

    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
    • Source:Molecules (MDPI).[1]

    • URL:[Link][1]

  • Solid-State NMR Methodology

    • Title: Tautomerism and possible polymorphism in solid hydroxypyridines and pyridones studied by 14N NQR.
    • Source:Journal of Physical Chemistry A (PubMed).[1]

    • URL:[Link]

Sources

Biological Potency Comparison: Methylthio vs. Methylsulfonyl Pyridine Derivatives

[1]

Executive Summary

This technical guide analyzes the divergent biological activities of methylthio (-SMe) and methylsulfonyl (-SO2Me) substituents on pyridine scaffolds. While chemically related via oxidation, these two functional groups drive vastly different pharmacological profiles. The -SO2Me group is a critical pharmacophore for COX-2 selectivity and acts as a strong electron-withdrawing group (EWG) that modulates ring reactivity. In contrast, the -SMe group often serves as a lipophilic anchor or a metabolic prodrug precursor. This guide synthesizes Structure-Activity Relationship (SAR) data, contrasting their physicochemical properties, binding mechanisms, and therapeutic applications.

Physicochemical & Electronic Basis

The biological divergence between these derivatives stems from their fundamental electronic and steric properties.

Comparative Properties Table
PropertyMethylthio (-SMe)Methylsulfonyl (-SO2Me)Impact on Biological Potency
Hammett Constant (

)
0.00 (Neutral/Weak Donor)+0.72 (Strong Withdrawing)-SO2Me significantly decreases pKa of pyridine nitrogen; enhances metabolic stability against oxidative attack.
Electronic Effect Inductive withdrawing (-I), Mesomeric donating (+M)Strong Inductive (-I) & Mesomeric (-M) withdrawing-SO2Me deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution (SNAr).
H-Bonding Potential Acceptor (Weak)Acceptor (Strong, Bidentate)-SO2Me forms critical H-bonds in enzyme pockets (e.g., Arg513 in COX-2).
Lipophilicity (

LogP)
+0.61 (Hydrophobic)-1.2 to -1.5 (Polar)-SMe enhances membrane permeability; -SO2Me improves solubility and "drug-likeness" (lowers LogP).
Leaving Group Ability PoorExcellent-SO2Me can be a liability for covalent adduct formation (toxicity) if positioned ortho/para to ring nitrogen.

Case Study A: COX-2 Inhibition (The Etoricoxib Model)

The most prominent application of the methylsulfonyl pyridine motif is in selective Cyclooxygenase-2 (COX-2) inhibitors (Coxibs).

Mechanism of Action

In COX-2 inhibitors like Etoricoxib , the -SO2Me group is not merely a substituent but the primary determinant of selectivity.

  • COX-2 Pocket: Contains a polar "side pocket" lined by Arg513 and His90 .

  • Interaction: The sulfonyl oxygens accept hydrogen bonds from Arg513.

  • COX-1 Exclusion: In COX-1, Arg513 is replaced by His513 , and the pocket is sterically restricted by Ile523 (vs. Val523 in COX-2), preventing the bulky -SO2Me group from binding effectively.

Data Comparison: Potency & Selectivity

The following table contrasts the potency of Etoricoxib (Sulfonyl) against general trends for Sulfide analogs in this class.

Compound ClassSubstituentCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)
Etoricoxib -SO2Me 1.1 (Whole Blood)116 ~106 (Highly Selective)
Sulfide Analog -SMe> 50 (Est.)< 10< 0.2 (Non-selective/COX-1 pref)
Sulfonamide -SO2NH20.5 - 2.0> 100~50-100

Key Insight: The oxidation of -SMe to -SO2Me is the "molecular switch" that turns a non-selective or inactive NSAID scaffold into a highly selective COX-2 inhibitor.

Visualization: SAR Logic of Sulfonyl Pyridines

COX2_SARSulfideMethylthio (-SMe)PyridineOxidationMetabolic/SyntheticOxidationSulfide->Oxidation CYP450 / mCPBA BindingBinding ModeSwitchSulfide->Binding Lipophilic Interaction SulfoneMethylsulfonyl (-SO2Me)PyridineOxidation->SulfoneSulfone->Binding H-Bond Acceptor COX1COX-1 Enzyme(Steric Clash at Ile523)Binding->COX1 Low Affinity COX2COX-2 Enzyme(H-Bond with Arg513)Binding->COX2 High Affinity(IC50 ~1.1 uM)

Caption: Transformation of lipophilic sulfide to polar sulfone enables selective H-bonding within the COX-2 secondary pocket.

Case Study B: Antimicrobial & Apoptotic Divergence

While -SO2Me dominates inflammation targets, the -SMe group often retains superior activity in antimicrobial or specific anticancer pathways where membrane penetration or oxidative stress triggering is required.

The "Activity Switch" Phenomenon

Research into alkyl-pyridine derivatives has demonstrated that biological activity does not simply "improve" with oxidation; it inverts .

  • Inotropic Activity:

    • -SMe Derivatives: Positive inotropic effect (increases heart contraction strength).

    • -SO2Me Derivatives: Negative inotropic effect.

  • Antifungal Potency:

    • In alkane-linked pyridine series, sulfonyl derivatives often show lower MIC values (higher potency) against Candida species compared to sulfides, likely due to better solubility and targeting of fungal enzymes rather than membrane disruption.

  • Anticancer (The Sulindac Paradigm):

    • Sulfide: Inhibits COX enzymes (anti-inflammatory).[1][2]

    • Sulfone: COX-inactive but induces apoptosis via cGMP phosphodiesterase inhibition.

    • Application to Pyridines:[3][4] Researchers use this paradigm to design pyridine-based "Dual Pathway" drugs where the sulfide acts as a prodrug for the sulfone, or where the sulfone is designed explicitly to avoid COX inhibition while targeting tumor growth.

Experimental Protocols

Protocol A: Selective Oxidation (Synthesis)

To convert a methylthio-pyridine to a methylsulfonyl-pyridine for comparison.

  • Dissolution: Dissolve 1.0 eq of 2-methylthio-pyridine derivative in CH2Cl2 (Dichloromethane).

  • Oxidant Addition:

    • For Sulfoxide (-SOMe): Add 1.1 eq mCPBA at 0°C. Stir 1h.

    • For Sulfone (-SO2Me): Add 2.5 eq mCPBA (or Oxone in MeOH/H2O) at Room Temp. Stir 4-12h.

  • Quenching: Wash with saturated NaHCO3 and Na2S2O3 (to remove excess peroxide).

  • Validation: Monitor by TLC. -SO2Me will be significantly more polar (lower Rf) than -SMe.

  • Purification: Recrystallize from EtOH or column chromatography (EtOAc/Hexane).

Protocol B: COX-2 Inhibition Assay (In Vitro)

Objective: Determine IC50 of the synthesized derivatives.

  • Enzyme Prep: Use human recombinant COX-2 (and COX-1 for selectivity).[5]

  • Incubation: Incubate enzyme with test compounds (0.01 - 100

    
    M) in Tris-HCl buffer (pH 8.0) with heme cofactor for 10 mins at 37°C.
    
  • Substrate Initiation: Add Arachidonic Acid (100

    
    M) and colorimetric substrate (e.g., TMPD).
    
  • Measurement: Measure absorbance at 590 nm (peroxidase activity of COX).

  • Calculation:

    
    
    Plot log[concentration] vs. % Inhibition to derive IC50.
    

References

  • Riendeau, D., et al. (2001).[6] "Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2." Journal of Pharmacology and Experimental Therapeutics. Link

  • Zarghi, A., et al. (2007). "Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors." Journal of Pharmaceutical Sciences. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • BenchChem. (2025). "Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups." BenchChem Technical Guides. Link

  • Piazza, G. A., et al. (1995). "Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis." Cancer Research. Link

Comparative Analysis of 2-Hydroxypyridine Spectral Shifts Across pH Gradients

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxypyridine (2-HP) serves as a critical model system in heterocyclic chemistry due to its classic lactam-lactim tautomerism. For drug development professionals, understanding the spectral behavior of 2-HP under varying pH conditions is essential, as this motif frequently appears in pharmacophores (e.g., kinase inhibitors, nucleobase mimetics).

This guide provides a technical comparison of the UV-Vis absorption profiles of 2-HP in acidic, neutral, and basic aqueous buffers. We analyze the dominant species—cation, neutral lactam, and anion—and quantify the spectral shifts (


) associated with these transitions. The data confirms that pH control is not merely a variable but a determinant of the molecular species being interrogated.

Mechanistic Insight: Tautomerism & Ionization

To interpret the spectra, one must first understand the species distribution. In the gas phase, the lactim (2-hydroxypyridine) is favored. However, in aqueous solution, the equilibrium shifts dramatically (


) toward the lactam  (2-pyridone) form due to solvent polarity and hydrogen bonding.

The spectral shifts observed during pH titration correspond to three distinct ionic states:

  • Cation (

    
    ):  Protonation occurs at the carbonyl oxygen (or nitrogen), restoring aromaticity to form the 2-hydroxypyridinium ion .
    
  • Neutral (

    
    ):  The dominant species is the 2-pyridone (lactam) .
    
  • Anion (

    
    ):  Deprotonation yields the 2-pyridinolate anion , a resonance-stabilized species with high electron density.
    
Pathway Diagram

The following diagram illustrates the equilibrium pathways and dominant structures.

Tautomerism Cation Cation (2-Hydroxypyridinium) Protonated Species Lactam Neutral Lactam (2-Pyridone) Dominant in Water Cation->Lactam -H+ (pKa1 ≈ 0.75) Lactam->Cation +H+ Lactim Neutral Lactim (2-Hydroxypyridine) Minor Species in Water Lactam->Lactim Tautomerism Anion Anion (2-Pyridinolate) Deprotonated Species Lactam->Anion -H+ (pKa2 ≈ 11.7) Lactim->Lactam Keq ≈ 900 Anion->Lactam +H+

Figure 1: Ionization and tautomeric equilibrium of 2-Hydroxypyridine in aqueous media.

Experimental Protocol

To replicate these spectral data, follow this self-validating protocol. This workflow ensures that the observed shifts are due to molecular ionization and not solvent artifacts.

Materials
  • Analyte: 2-Hydroxypyridine (Sigma-Aldrich, >98% purity).

  • Solvent: Milli-Q Water (18.2 MΩ·cm).

  • Buffers:

    • Acidic (pH 1.0): 0.1 M HCl.

    • Neutral (pH 7.4): 50 mM Phosphate Buffer.

    • Basic (pH 13.0): 0.1 M NaOH.

Workflow
  • Stock Preparation: Prepare a

    
     M stock solution of 2-HP in Milli-Q water.
    
  • Dilution: Aliquot the stock into three separate volumetric flasks. Dilute with the respective buffers (Acidic, Neutral, Basic) to a final concentration of

    
     M.
    
    • Checkpoint: Ensure the final concentration is identical across all samples to allow direct absorbance comparison.

  • Blanking: Use the pure buffer solutions (without analyte) to zero the UV-Vis spectrophotometer (200–400 nm range).

  • Measurement: Record the spectra in quartz cuvettes (1 cm path length).

  • Validation: Verify the absence of precipitation. The spectra should show clear isosbestic points if a titration were performed, indicating a clean two-state equilibrium.

Comparative Analysis: Spectral Performance

The following table summarizes the key spectroscopic parameters observed for 2-HP under the defined conditions.

Data Summary Table
ParameterAcidic Buffer (pH 1.0)Neutral Buffer (pH 7.4)Basic Buffer (pH 13.0)
Dominant Species 2-Hydroxypyridinium Cation2-Pyridone (Lactam)2-Pyridinolate Anion

(Band I)
285 nm 293 nm 300 nm

(Band II)
~228 nm~226 nm~230 nm
Molar Absorptivity (

)
~5,500

~5,900

~6,200

Spectral Shift Hypsochromic (Blue Shift) vs. NeutralReferenceBathochromic (Red Shift) vs. Neutral
Detailed Analysis
1. Acidic Conditions (pH 1.0) - The Cation

In 0.1 M HCl, the molecule exists as the cation . Protonation occurs at the oxygen atom (O-protonation) rather than the nitrogen, generating a structure that retains the aromatic sextet.

  • Observation: The primary absorption band shifts to 285 nm .

  • Mechanism: The formation of the cation stabilizes the ground state more than the excited state relative to the neutral lactam, resulting in a slight hypsochromic (blue) shift compared to the neutral form.

2. Neutral Conditions (pH 7.4) - The Lactam

At physiological pH, the neutral lactam dominates.

  • Observation: The

    
     is centered at 293 nm .[1]
    
  • Mechanism: The amide-like resonance of the lactam ring allows for significant delocalization. This form is distinct from the lactim tautomer (which absorbs near 280 nm in non-polar solvents) and serves as the baseline for our comparison.

3. Basic Conditions (pH 13.0) - The Anion

In 0.1 M NaOH, the proton is removed from the ring nitrogen, yielding the anion .

  • Observation: A distinct bathochromic (red) shift to 300 nm is observed, often accompanied by an increase in intensity (hyperchromic effect).

  • Mechanism: The anionic charge increases the electron density of the

    
    -system, lowering the energy gap (
    
    
    
    ) between the HOMO and LUMO orbitals. This facilitates the
    
    
    transition at lower energy (longer wavelengths).

Application Note: Why This Matters

For researchers in drug discovery, distinguishing these forms is critical for Fragment-Based Drug Design (FBDD) .

  • Isosteres: 2-Pyridone is often used as a bioisostere for amide bonds in peptide mimetics.

  • Binding Affinity: A protein binding pocket may preferentially bind the lactim or cation form, shifting the equilibrium locally. If your UV-Vis assay assumes a static neutral species, your

    
     calculations may be erroneous.
    
  • pKa Determination: The distinct spectral shifts allow for precise spectrophotometric determination of pKa values, which are vital for predicting oral bioavailability and solubility.

References

  • NIST Chemistry WebBook. 2(1H)-Pyridinone UV/Visible Spectrum. National Institute of Standards and Technology. [Link]

  • Beak, P., et al. Equilibration studies.[2] Protomeric equilibria of 2-hydroxypyridine. Journal of the American Chemical Society. [Link]

  • PubChem. 2-Pyridone Compound Summary. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2-Pyridone: Tautomerism and Properties.[Link]

Sources

Reference Standards for 2-Hydroxy-3-(3-methylthiophenyl)pyridine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Pharmaceutical Development

Executive Summary & Context

2-Hydroxy-3-(3-methylthiophenyl)pyridine is a critical intermediate and process-related impurity in the synthesis of Eltrombopag (marketed as Promacta/Revolade), a thrombopoietin receptor agonist. In the context of ICH Q3A (Impurities in New Drug Substances) and ICH M7 (Genotoxic Impurities), the precise quantification of this molecule is mandatory for releasing drug substance batches.

However, this molecule presents a "dual-threat" to analytical accuracy:

  • Tautomeric Equilibrium: It exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms, leading to split peaks or poor peak shape if chromatographic conditions are not rigorously controlled.

  • Sulfur Oxidation: The methylthio- moiety is highly susceptible to oxidation, forming sulfoxide (S-oxide) and sulfone impurities spontaneously during storage or sample preparation.

This guide compares reference standard grades and provides a self-validating analytical protocol to overcome these challenges.

Technical Profile & Analytical Challenges

Before selecting a standard, the analyst must understand the molecule's behavior.

The Tautomerism Trap

Unlike simple aromatics, this molecule obeys a solvent-dependent equilibrium.[1]

  • Non-polar solvents (Chloroform/Hexane): Favors the 2-hydroxypyridine (aromatic) form.

  • Polar protic solvents (Water/Methanol): Favors the 2-pyridone (non-aromatic, amide-like) form.

  • Chromatographic Consequence: If the mobile phase pH is near the pKa of the hydroxyl group (~pK 8-9) or if the solvent system allows rapid interconversion, the analyte will elute as a broad smear or a "doublet," ruining integration accuracy.

The Oxidation Risk

The thioether (-S-CH3) group is a "soft" nucleophile. Exposure to air, peroxides in uninhibited THF, or even dissolved oxygen in mobile phases can convert the reference standard into its sulfoxide analogue, effectively lowering the potency of your standard without changing its appearance.

Comparative Analysis of Reference Standard Grades

Not all standards are created equal.[2][3] For a regulatory submission (IND/NDA), the choice of standard grade dictates the validity of your data.

Comparison Matrix: Selecting the Right Grade
FeatureCertified Reference Material (CRM) Primary Reference Standard (Pharma) Research Grade / Synthesis Material
Accreditation ISO 17034 (Highest Tier)GMP / ISO 9001Non-accredited
Traceability SI Units (NIST/BIPM traceable)Traceable to CRM or USP/EPInternal NMR only
Assay Method qNMR + Mass Balance (Orthogonal)Mass Balance (100% - Impurities)Area % by HPLC (Risky*)
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%)Usually not statedUnknown
Water Content Measured (KF) & FactorizedMeasured (KF)Often ignored
Homogeneity Verified between vialsAssumedUnknown
Use Case Instrument Calibration, Method ValidationRelease Testing, Stability StudiesEarly R&D, Peak Identification

> Warning: Using "Area %" for potency assignment is scientifically invalid for this molecule due to the different Response Factors (RF) of the oxidized impurities compared to the parent.

Recommendation
  • For Method Validation (ICH Q2): You must use a CRM or a fully characterized Primary Standard where the potency is established via qNMR (Quantitative NMR) to account for water and residual solvents.

  • For Routine QC: A Secondary Standard (calibrated against the Primary) is acceptable, provided it is stored under Argon at -20°C.

Visualization: Degradation & Tautomerism Pathways

The following diagram illustrates the structural dynamics that the analyst must control.

ChemicalDynamics cluster_control Analytical Control Strategy Lactim 2-Hydroxypyridine Form (Aromatic, Non-polar favored) Lactam 2-Pyridone Form (Amide-like, Polar favored) Lactim->Lactam Tautomerism (Fast) Solvent Dependent Sulfoxide S-Oxide Impurity (Oxidation Product) Lactam->Sulfoxide Oxidation (+O) Air/Peroxides Sulfone Sulfone Impurity (Final Oxidation State) Sulfoxide->Sulfone Oxidation (+O)

Figure 1: Structural dynamics of 2-Hydroxy-3-(3-methylthiophenyl)pyridine. The analytical method must lock the molecule in the Pyridone form (blue) while separating it from oxidation products (red).

Self-Validating Experimental Protocol

This protocol is designed to be "self-validating," meaning it includes specific checkpoints to detect if the method is failing due to the specific chemical issues described above.

Method: Reversed-Phase UPLC/HPLC
  • Objective: Quantify potency and purity while separating the tautomers (as a single peak) and the sulfoxide impurity.

Chromatographic Conditions
  • Column: C18 with polar embedding or Phenyl-Hexyl (e.g., Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl).

    • Why: Phenyl phases interact with the pi-electrons of the pyridine ring, offering better selectivity than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH protonates the system, forcing the equilibrium heavily toward the 2-pyridone form and preventing peak splitting.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 5 min: 95% B

    • 7 min: 95% B

    • 7.1 min: 5% B

  • Flow Rate: 0.5 mL/min (UPLC) or 1.0 mL/min (HPLC).

  • Detection: UV at 305 nm (Specific to the conjugated pyridone system) and 220 nm (General).

  • Temperature: 40°C (Higher temperature speeds up tautomer interconversion, sharpening the peak).

Sample Preparation (Critical)
  • Solvent: Dissolve standard in 90:10 Water:Acetonitrile with 0.1% Formic Acid.

    • Crucial: Do NOT dissolve in pure acetonitrile or DMSO first if avoiding tautomer split is the goal; match the initial mobile phase conditions to "lock" the form immediately.

  • Antioxidant: Add 0.05% Ascorbic Acid or EDTA to the diluent if the sample will sit in the autosampler for >12 hours.

System Suitability Tests (The "Trust" Factors)

To ensure the data is reliable, the following criteria must be met:

  • Tautomer Check: The main peak must be symmetrical (Tailing Factor < 1.5).

    • Failure Mode: If the peak splits or shoulders, the pH is incorrect or the temperature is too low.

  • Oxidation Check: Inject a "Stressed Sample" (standard + 1% H2O2, incubated for 10 mins).

    • Requirement: You must see a new peak (Sulfoxide) eluting earlier than the main peak (due to increased polarity). Resolution (Rs) between Sulfoxide and Parent must be > 2.0.

Analytical Decision Matrix

Use this workflow to determine how to handle the reference standard based on your specific development phase.

DecisionMatrix Start Need to Analyze 2-Hydroxy-3-(3-methylthiophenyl)pyridine Purpose What is the purpose? Start->Purpose Release Batch Release / Stability (GMP) Purpose->Release Regulatory Research Early R&D / Synthesis Purpose->Research Exploratory CRM Use ISO 17034 CRM (Or Primary Standard w/ qNMR) Release->CRM InHouse Use In-House Standard (Characterize via HPLC Area%) Research->InHouse CheckOx CRITICAL: Check for Sulfoxide Impurity (RRT ~0.8) CRM->CheckOx InHouse->CheckOx CheckTaut CRITICAL: Ensure Single Peak (Acidic Mobile Phase) CheckOx->CheckTaut

Figure 2: Decision matrix for selecting standard grade and validating system suitability.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[4]

  • Beak, P. et al. "The Protomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone." Journal of the American Chemical Society. Provides foundational mechanisms for pyridone tautomerism analysis.

  • U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Used for primary standard potency assignment).

  • European Medicines Agency. Assessment Report: Revolade (Eltrombopag). Discusses impurity profiles and control strategies.

Sources

Safety Operating Guide

2-Hydroxy-3-(3-methylthiophenyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bottom Line Up Front"

Immediate Action Required: Treat 2-Hydroxy-3-(3-methylthiophenyl)pyridine as a Hazardous Organic Sulfide .[1]

While this specific intermediate often lacks a widely public Global Harmonized System (GHS) profile, its structural pharmacophore—a 2-pyridone core substituted with a thioether-phenyl group—dictates a strict disposal protocol.[1] The presence of the methylthio (


) moiety introduces a risk of stench generation  and exothermic oxidation  if mishandled.[1]

Core Disposal Directive:

  • Do NOT mix with oxidizing agents (Nitric acid, Peroxides)

    
     Risk of exothermic sulfoxide formation.
    
  • Do NOT dispose of down the drain

    
     High aquatic toxicity potential.
    
  • Mandatory Route: High-Temperature Incineration with Sulfur Scrubbing.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand why it is hazardous. We apply Structure-Activity Relationship (SAR) logic to define the risks.[1]

Functional GroupHazard CharacteristicDisposal Implication
2-Hydroxypyridine Core Tautomerizes to 2-Pyridone .[1] Likely solid at RT. Potential mutagen/irritant.[2]Requires "Toxic Solids" waste stream classification.
Thioether (

)
High electron density sulfur.[1] Susceptible to oxidation.[3] Stench agent. CRITICAL: Segregate from oxidizers.[4] Double-bag to contain odors.
Phenyl Ring Increases lipophilicity.Bioaccumulative potential.[4][5][6][7] Strict "No Drain" policy.

Key Physical Properties (Estimated):

  • State: Solid (Off-white to yellow powder).[1]

  • Solubility: Low in water; soluble in DMSO, Methanol, DCM.

  • Incompatibilities: Strong Oxidizers, Acid Chlorides.

Pre-Disposal Stabilization & Packaging

Before this compound leaves your bench, it must be stabilized to prevent accidents during transport to the central waste facility.

Step 1: Quenching (If in Reaction Mixture)

If the compound is dissolved in a reaction mixture containing active reagents:

  • Neutralize: Ensure pH is 6–8.

  • Reductive Quench: If oxidizers were used in the synthesis, verify no residual oxidant remains (use starch-iodide paper). The thioether moiety in the molecule is a reducing agent; excess oxidizers in the waste drum can lead to a delayed exotherm.

Step 2: Solid Waste Packaging
  • Primary Container: High-density polyethylene (HDPE) or amber glass jar with a Teflon-lined screw cap.

  • Secondary Containment: Place the sealed jar inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Odor Control: If the container emits a sulfurous odor (rotten cabbage/garlic), add a small packet of activated carbon between the jar and the bag before sealing.

Step 3: Liquid Waste (Mother Liquor)[1]
  • Solvent Segregation:

    • If dissolved in DCM/Chloroform: Segregate into Halogenated Waste .

    • If dissolved in Methanol/Ethyl Acetate: Segregate into Non-Halogenated Organic Waste .

  • Labeling: The tag must explicitly state: "Contains Organic Sulfides - Potential Stench."[1]

Disposal Workflow (Decision Logic)

The following diagram outlines the operational decision tree for disposing of 2-Hydroxy-3-(3-methylthiophenyl)pyridine.

DisposalWorkflow Start Waste Generation: 2-Hydroxy-3-(3-methylthiophenyl)pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ContamCheck Is it pure or contaminated debris? Solid->ContamCheck SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Pure Compound ContamCheck->PureSolid Debris Gloves/Paper/Tips ContamCheck->Debris PackSolid Pack in HDPE Jar + Secondary Bag PureSolid->PackSolid PackDebris Double Bag (4 mil) Label 'Solid Toxic' Debris->PackDebris Labeling LABELING: 1. Chemical Name 2. Hazard: Irritant/Stench 3. Date PackSolid->Labeling PackDebris->Labeling Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo SegregateHalo Stream A: Halogenated Org + Sulfides Halo->SegregateHalo SegregateNonHalo Stream B: High BTU Org + Sulfides NonHalo->SegregateNonHalo SegregateHalo->Labeling SegregateNonHalo->Labeling Handover EHS Handover Labeling->Handover Incineration FINAL DISPOSAL: Rotary Kiln Incineration (w/ SOx Scrubber) Handover->Incineration

Figure 1: Operational decision tree for the segregation and packaging of pyridine-thioether waste streams.

Regulatory Classification & Waste Codes

Proper coding ensures the incineration facility uses the correct burn profile (temperature and scrubbing).

Regulatory BodyClassification LogicSuggested Code/Category
RCRA (USA) Not explicitly P/U-listed.[1] Characterize by toxicity/ignitability.[2][4][5][6][7][8][9][10]D001 (Ignitable - if in solvent)D003 (Reactivity - Potential only if sulfide content is high/acidic)General: "Non-Regulated Hazardous Waste"
DOT (Transport) Class 6.1 (Toxic Substances) is standard for pyridines.[1]UN 2811 (Toxic Solid, Organic, N.O.S.)Technical Name:[1] (Pyridine derivative)
European Waste Code Organic chemical waste.07 05 04 * (Other organic solvents)07 05 13 * (Solid wastes containing dangerous substances)

Scientist's Note: Even if the concentration is low, never classify thioether-containing waste as "Non-Hazardous." The potential for odor complaints alone warrants treating it as regulated hazardous waste.

Emergency Contingencies

Spill Response (Bench Scale)
  • Evacuate & Ventilate: If dust is airborne or stench is strong, clear the immediate area.

  • PPE Upgrade: Don double nitrile gloves (0.11mm min) and a P100 respirator (if powder).

  • Neutralization:

    • Cover the spill with a Vermiculite/Sand mix.

    • Pro-Tip: To neutralize potential stench, spray the absorbent lightly with a dilute Bleach (Hypochlorite) solution (10%). This oxidizes the thioether (

      
      ) to the odorless sulfoxide (
      
      
      
      ).[1] CAUTION: Do this only in a fume hood; it is exothermic.
  • Cleanup: Scoop into a wide-mouth jar. Label as "Spill Debris: Pyridine/Thioether."

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes.[11] Pyridines penetrate skin easily.

  • Eyes: Flush for 15 minutes.[2][3][9][11][12]

  • Inhalation: Move to fresh air immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: 2-Hydroxy-3-methylpyridine (Structural Analog Safety Data). National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]

Sources

Personal protective equipment for handling 2-Hydroxy-3-(3-methylthiophenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-(3-methylthiophenyl)pyridine is a functionalized heterocyclic building block commonly used in kinase inhibitor development. While specific toxicological data (LD50) may be limited due to its status as a research intermediate, its structural pharmacophore—combining a pyridine ring with a thioether (sulfide) side chain —necessitates a Band 3 Containment Strategy .

This guide moves beyond generic safety advice, applying Structure-Activity Relationship (SAR) logic to predict hazards and define a self-validating safety protocol.

Parameter Critical Specification
Primary Hazard Class Irritant (Skin/Eye/Respiratory) + Potential Sensitizer (Thioether moiety)
Odor Threshold Low (Sulfur-characteristic); High "Nuisance" potential.
Containment Level OEB 3 (Occupational Exposure Band 3) : Handle in fume hood or powder enclosure.
Skin Absorption High Risk (Pyridine derivatives penetrate skin efficiently).
Glove Material Double-gloved Nitrile (min 5 mil outer) or Silver Shield™ for prolonged contact.

Part 1: Chemical Hazard Profiling (SAR Analysis)

Why we select specific PPE for this molecule.

To ensure safety without specific toxicological data, we deconstruct the molecule into its functional risk components.

  • The Pyridine Core:

    • Risk: Pyridine and its derivatives are lipophilic. They act as excellent solvents for themselves, facilitating rapid transdermal absorption. Once absorbed, pyridines can act as CNS depressants or hepatotoxins.

    • Impact on Protocol: Standard latex gloves are forbidden . Thin nitrile provides only splash protection (<5 mins breakthrough).

  • The Thioether (3-methylthiophenyl) Moiety:

    • Risk: Organic sulfides are prone to metabolic oxidation (S-oxidation). While often less toxic than thiols, they possess low odor thresholds (ppb range).

    • Impact on Protocol: "Smell" is not a reliable indicator of toxicity, but it is an indicator of containment breach. Any detectable sulfur odor implies a failure in the engineering controls.

  • The Hydroxyl Group (2-Hydroxy / 2-Pyridone Tautomer):

    • Risk: Increases polarity and hydrogen bonding capability.

    • Impact on Protocol: The solid is likely a crystalline powder with electrostatic properties, increasing the risk of inhalation during weighing.

Part 2: PPE Architecture & Specifications

This protocol utilizes a Redundant Barrier System . We do not rely on a single layer of protection.

Hand Protection (The Critical Barrier)

Pyridine derivatives permeate standard nitrile gloves rapidly.

  • Routine Handling (Solid/Weighing):

    • Inner Layer: 4 mil Nitrile (Examination grade).

    • Outer Layer: 5-8 mil Nitrile (Extended cuff).

    • Protocol: "Spot-Check" method. If the outer glove is splashed with solvent (DCM/Methanol) containing the compound, change immediately.

  • High-Risk Handling (Solutions >100mL or Spills):

    • Mandatory: Laminate film gloves (e.g., Ansell Barrier™ or Silver Shield™).

    • Reasoning: Laminate film provides >480 min breakthrough time for pyridine/DCM mixtures, whereas nitrile may fail in <10 mins.

Respiratory & Inhalation Control
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood): If weighing must occur on an open bench (strongly discouraged) or during spill cleanup:

    • Respirator: Half-face elastomeric respirator.

    • Cartridge: P100/OV (Organic Vapor + HEPA). The OV layer captures pyridine vapors; P100 captures dust.

Ocular & Body Defense[1]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the irritating nature of pyridine bases on mucosal membranes.

  • Body: Lab coat (100% Cotton or Nomex/Kevlar if working with flammable solvents). Synthetic blends should be avoided due to static generation which disperses the powder.

Part 3: Operational Workflows

Workflow A: Visualization of PPE Decision Logic

PPE_Decision_Matrix Start Start: Handling 2-Hydroxy-3-(3-methylthiophenyl)pyridine State Physical State? Start->State Solid Solid / Powder State->Solid Powder Solution Solution / Liquid State->Solution Dissolved Weighing Weighing Operation Solid->Weighing Synthesis Reaction / Extraction Solution->Synthesis PPE_Solid PPE LEVEL 1: - Fume Hood - Double Nitrile Gloves - Splash Goggles - Anti-static Gun (Optional) Weighing->PPE_Solid Solvent_Check Solvent Type? Synthesis->Solvent_Check PPE_Std_Sol PPE LEVEL 2: - Fume Hood - Double Nitrile (Change <15m) - Splash Goggles Solvent_Check->PPE_Std_Sol Water/Alcohol PPE_High_Sol PPE LEVEL 3: - Fume Hood - LAMINATE Gloves (Silver Shield) - Face Shield + Goggles Solvent_Check->PPE_High_Sol DCM/Chloroform/Pyridine

Figure 1: PPE Selection Matrix based on physical state and solvent carrier. Note the escalation to laminate gloves when penetrating solvents (DCM) are used.

Workflow B: Weighing & Transfer Protocol
  • Static Neutralization: This powder is likely electrostatic. Use an ionizing fan or anti-static gun inside the hood before opening the vial to prevent "puffing" (aerosolization).

  • The "Closed Transfer" Rule:

    • Tare the receiving vessel (flask) with a septum or cap loosely applied.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Immediately wipe the threads of the source container with a Kimwipe dampened in alcohol before recapping. This prevents the "crust" formation that releases dust upon next opening.

Workflow C: Waste Disposal & Deactivation

Sulfur-containing compounds require specific disposal to prevent facility-wide odor complaints.

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid, Peroxides). This can generate heat or toxic SOx gases.[1]

  • Odor Control (The "Bleach Kill"):

    • Note: Check chemical compatibility with your specific reaction solvent first.

    • Trace residues on glassware/spatulas should be soaked in a 10% Sodium Hypochlorite (Bleach) solution for 30 minutes. This oxidizes the thioether to a sulfoxide/sulfone, drastically reducing odor and volatility.

  • Final Stream: Dispose of as "Hazardous Waste - Organic - Sulfur Containing."

Part 4: Emergency Response (Spills & Exposure)

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap & water for 15 mins. Do not use alcohol/solvent.Solvents (ethanol/acetone) increase skin permeability, driving the pyridine deeper into the dermis.
Eye Contact Flush for 15 mins. Hold eyelids open.Pyridine bases can cause corneal clouding; immediate dilution is critical to prevent permanent damage.
Powder Spill Wet Wipe Method. Cover with solvent-dampened pads (Isopropanol).Dry sweeping generates dust. Wet wiping captures the particles.
Inhalation Evacuate to fresh air. Seek medical monitoring.[2][3][4][5][6]Delayed pulmonary edema is a risk with nitrogen-heterocycles.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.